4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGROKBRJVWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123291-54-3 | |
| Record name | 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine scaffold, a heterocyclic core of significant interest in medicinal chemistry. This document details the most prominent synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these compounds.
Core Synthetic Strategies
The synthesis of the this compound core is predominantly achieved through two highly efficient and versatile chemical transformations: the intramolecular Huisgen 1,3-dipolar cycloaddition (often referred to as a "click" reaction) and multicomponent reactions, such as the Ugi reaction, followed by a subsequent cyclization step.
1. Intramolecular Huisgen 1,3-Dipolar Cycloaddition: This is a powerful and regioselective method for the construction of the triazole ring fused to the pyrazine system. The key step involves an intramolecular reaction between an azide and an alkyne moiety tethered to a common scaffold. This approach is often characterized by high yields and mild reaction conditions, and in some cases, the product can be isolated by simple evaporation of the solvent without the need for chromatographic purification.[1][2]
2. Ugi Multicomponent Reaction followed by Cyclization: The Ugi four-component reaction (Ugi-4CR) is a valuable tool for generating molecular diversity. In the context of this scaffold, the Ugi reaction can be employed to assemble a linear precursor containing the necessary functionalities for a subsequent intramolecular Huisgen cycloaddition to form the desired bicyclic system, often leading to the formation of 4,5-dihydro[3][4][5]triazolo[1,5-a]pyrazin-6(7H)-ones.[6][7] This tandem approach allows for the introduction of various substituents on the core structure in a single synthetic sequence.
Experimental Protocols
Protocol 1: Synthesis of Chiral 4,5,6,7-Tetrahydro[3][4][5]triazolo[1,5-a]pyrazines from α-Amino Acid Derivatives via Intramolecular Click Reaction
This protocol is adapted from a reported efficient synthesis of chiral derivatives.[2]
Step 1: Synthesis of the Azido-Alkyne Precursor
-
To a solution of an N-Boc protected α-amino acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
To this mixture, add propargylamine (1.2 eq) and stir at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
The crude product is then deprotected using trifluoroacetic acid (TFA) in DCM.
-
The resulting amine is then diazotized using sodium nitrite in the presence of an acid, followed by treatment with sodium azide to yield the corresponding azide.
-
The alkyne functionality is introduced by reacting the precursor with a suitable propargyl halide in the presence of a base.
Step 2: Intramolecular 1,3-Dipolar Cycloaddition
-
Dissolve the azido-alkyne precursor in a high-boiling point solvent such as toluene or chloroform.
-
Heat the reaction mixture at reflux (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
In many cases, the product is obtained in high purity and may not require further purification. If necessary, purification can be achieved by column chromatography on silica gel.
One specific example of this intramolecular cycloaddition reported a yield of 92% after heating the azido-alkyne derivative in chloroform for 12 hours.[2]
Protocol 2: Synthesis of 4,5-Dihydro[3][4][5]triazolo[1,5-a]pyrazin-6(7H)-ones via a Tandem Ugi-Huisgen Reaction
This protocol is based on the use of an Ugi four-component reaction to assemble a precursor for intramolecular cyclization.[6][7]
Step 1: Ugi Four-Component Reaction
-
To a solution of an aldehyde (1.0 eq) in methanol, add an amine (e.g., propargylamine) (1.0 eq) and stir for 30 minutes at room temperature.
-
To this mixture, add a carboxylic acid (e.g., an azido-functionalized carboxylic acid) (1.0 eq) and an isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude Ugi product can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Huisgen Cycloaddition
-
Dissolve the purified Ugi product in a suitable solvent like toluene.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the 4,5-dihydro[3][4][5]triazolo[1,5-a]pyrazin-6(7H)-one.
Heating the Ugi adducts in toluene can lead to near-quantitative yields of the desired cyclized products.[6]
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound Derivatives
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Intramolecular Click Reaction | Azido-alkyne from 2-aminobenzoic acid derivative | Tricyclic benzodiazepine fused triazole | 92 | [2] |
| 2 | Ugi-Huisgen Tandem Reaction | 2-Azido-3-arylpropanoic acids, propargylamine, various isocyanides and aldehydes | Substituted 4,5-dihydro[3][4][5]triazolo[1,5-a]pyrazin-6(7H)-ones | Good to Excellent | [7] |
| 3 | Continuous-flow Cycloaddition | (S)-oxopiperidine derivative and 2-azido-5-fluoropyrimidine | (S)-4-methyl-1,4,6,7-tetrahydro-5H-[3][4][5]triazolo[4,5-c]pyridine | 45 (91% regioselectivity) | [8] |
Table 2: Spectroscopic Data for a Representative 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][9]triazolo[4,3-a]pyrazine Hydrochloride
| Property | Data |
| Molecular Formula | C₆H₈ClF₃N₄ |
| Molecular Weight | 228.60 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | Data not fully available in search results. |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | Data not fully available in search results. |
| Mass Spectrometry | Data not fully available in search results. |
Note: Complete spectroscopic data for a wide range of derivatives is not consistently available in the provided search results. Researchers should refer to the full publications for detailed characterization data.
Mandatory Visualizations
Synthetic Workflow and Signaling Pathway Diagrams
Below are diagrams representing the synthetic workflows and a relevant biological pathway, created using the Graphviz DOT language.
Conclusion
The synthesis of this compound and its derivatives is well-established, with the intramolecular Huisgen cycloaddition and Ugi-based strategies offering efficient and versatile routes. These methods allow for the creation of a diverse range of substituted analogs for investigation in drug discovery programs. The potential for these compounds to target key cellular pathways, such as the Hsp90 chaperone system, underscores their importance in the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers to build upon in their synthetic and medicinal chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic scaffold, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine. This compound has emerged as a significant core structure in medicinal chemistry, with derivatives demonstrating notable potential in anticancer and antiviral applications. This document consolidates available data on its physicochemical characteristics, outlines key synthetic methodologies, and explores the mechanisms of action of its biologically active analogues. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and drug development efforts.
Core Chemical Properties
This compound, with the CAS number 123291-54-3, is a fused heterocyclic compound featuring a triazole ring fused to a dihydropyrazine ring. While extensive experimental data for the unsubstituted parent compound is not widely published, the following table summarizes its fundamental properties based on available data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | [Sun-shinechem][1], [USBiol][2] |
| Molecular Weight | 124.14 g/mol | [Sun-shinechem][1], [USBiol][2] |
| Appearance | Off-white to light yellow powder | [J&H Chemical Co., Ltd.][3] |
| CAS Number | 123291-54-3 | [Sun-shinechem][1], [USBiol][2] |
| Storage Temperature | 2-8°C or -20°C | [ChemShuttle][4], [USBiol][2] |
Synthesis Methodologies
The synthesis of the this compound core and its derivatives is primarily achieved through two elegant and efficient synthetic strategies: the Ugi-Huisgen tandem reaction and intramolecular 'click' chemistry.
Ugi-Huisgen Tandem Reaction
This multicomponent reaction strategy allows for the rapid assembly of the triazolopyrazine scaffold from simple starting materials. The process typically involves an initial Ugi four-component reaction to generate a linear precursor containing both an azide and an alkyne functionality. This intermediate then undergoes an intramolecular Huisgen 1,3-dipolar cycloaddition to form the final fused ring system[5][6].
Experimental Protocol: Representative Synthesis of a 4,5-dihydro[4][5][7]triazolo[1,5-a]pyrazin-6(7H)-one derivative
This protocol is a generalized representation based on published methodologies for derivatives and may require optimization for the synthesis of the unsubstituted parent compound.
-
Ugi Reaction: To a solution of an α-azido acid (1.0 eq.) in methanol, an aldehyde (1.0 eq.), an amine (1.0 eq.), and an isocyanide (1.0 eq.) are added sequentially at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting Ugi adduct is purified by column chromatography.
-
Intramolecular Huisgen Cycloaddition: The purified Ugi adduct (1.0 eq.) is dissolved in a high-boiling solvent such as toluene or xylene. The solution is heated to reflux (typically 110-140°C) for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired 4,5-dihydro[4][5][7]triazolo[1,5-a]pyrazin-6(7H)-one derivative[5].
Logical Workflow for Ugi-Huisgen Synthesis
Caption: Workflow for the Ugi-Huisgen tandem synthesis.
Intramolecular 'Click' Chemistry
A highly efficient and regioselective method for the synthesis of the triazolopyrazine core involves an intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click' chemistry. This approach requires a precursor molecule containing both an azide and a terminal alkyne, which are then cyclized in the presence of a copper catalyst[8]. A metal-free version of this intramolecular cycloaddition has also been reported[9][10].
Experimental Protocol: Representative Intramolecular 'Click' Reaction
This protocol is a generalized representation based on published methodologies for related structures and may require optimization.
-
Precursor Synthesis: An appropriate precursor molecule containing both an azide and a terminal alkyne functionality is synthesized through standard organic chemistry methods.
-
Intramolecular Cycloaddition: The azido-alkyne precursor (1.0 eq.) is dissolved in a suitable solvent system, such as a mixture of tert-butanol and water. To this solution, a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq.) and a reducing agent like sodium ascorbate (0.2 eq.), is added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the this compound derivative[8].
Experimental Workflow for Intramolecular 'Click' Chemistry
References
- 1. This compound - CAS:123291-54-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. usbio.net [usbio.net]
- 3. jieheng.lookchem.com [jieheng.lookchem.com]
- 4. 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride; CAS No.: 1946021-30-2 [chemshuttle.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
The 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Core: A Technical Guide for Drug Discovery
The 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This bicyclic system, featuring a fused triazole and pyrazine ring, has been explored for a range of therapeutic applications, most notably in the fields of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds containing this core structure, tailored for researchers, scientists, and drug development professionals.
Synthesis of the Core Structure
The synthesis of the this compound scaffold can be achieved through various synthetic routes. One prominent and efficient method involves an intramolecular 'click' reaction of α-amino acid derivatives. This approach is advantageous as it often proceeds under mild conditions and can obviate the need for extensive product purification, with the pure triazole products obtainable by simple solvent evaporation.
Another synthetic strategy employs late-stage functionalization, which allows for the modification of the core structure at a late step in the synthetic sequence. This can be particularly useful for generating a library of analogues for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
Derivatives of the triazolopyrazine scaffold have demonstrated promising biological activities, primarily as antimalarial and anticancer agents. The anticancer activity is often attributed to the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.
Anticancer Activity: Hsp90 Inhibition
Antimalarial Activity
Several compounds based on the isomeric 1,2,4-triazolo[4,3-a]pyrazine scaffold have been investigated by the Open Source Malaria (OSM) consortium and have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The following table summarizes the in vitro antimalarial activity of a series of these related triazolopyrazine analogues.
| Compound | R Group | IC50 (µM) vs. P. falciparum 3D7 |
| 1 | H | > 20 |
| 2 | Methyl | > 20 |
| 3 | Ethyl | > 20 |
| 4 | Propyl | > 20 |
| 5 | Isopropyl | > 20 |
| 6 | Cyclopropyl | > 20 |
| 7 | tert-Butyl | > 20 |
| 8 | Phenyl | > 20 |
| 9 | 4-Fluorophenyl | > 20 |
| 10 | N-morpholino | 9.90 |
| 11 | N-piperidino | 10.10 |
| 12 | N-pyrrolidino | 10.30 |
| 13 | N,N-diethylamino | 23.30 |
| 14 | N,N-diisopropylamino | 13.90 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of compounds bearing the this compound core.
Hsp90 ATPase Activity Assay (Malachite Green-Based)
This colorimetric assay is used to determine the inhibitory potential of compounds on the ATPase activity of Hsp90.
Materials:
-
Purified recombinant Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution (e.g., 1 mM in assay buffer)
-
Test compound stock solution (in DMSO)
-
Malachite Green Reagent
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard to generate a standard curve (e.g., 0-100 µM).
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the Hsp90 enzyme solution. Include controls for total activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to Hsp90.
-
Reaction Initiation: Initiate the reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Use the phosphate standard curve to convert absorbance values to the amount of phosphate released. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC50 value.
In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and supplemented with Albumax II or human serum)
-
Human erythrocytes
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer with dye
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in complete culture medium and add to a 96-well plate.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere (e.g., 5% CO₂, 1% O₂, 94% N₂) at 37°C.
-
Lysis and Staining: After incubation, add lysis buffer containing the fluorescent dye to each well to lyse the erythrocytes and stain the parasite DNA.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activities of the this compound core.
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolo[1,5-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has carved a significant niche in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of this important scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways.
A Historical Perspective: The Dawn of Fused Triazoles
The journey of the triazolo[1,5-a]pyrazine scaffold is deeply intertwined with the broader history of fused 1,2,4-triazole systems. While a definitive first synthesis of the triazolo[1,5-a]pyrazine ring is not readily apparent in modern literature, the foundational chemistry was laid early in the 20th century. The related and more extensively studied[1][2][3]triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas.[3] This early work on related fused systems paved the way for the eventual synthesis and exploration of their pyrazine-containing counterparts.
The inherent stability and synthetic accessibility of the triazolopyrimidine core led to its widespread investigation as a purine isostere, a molecule that mimics the structure of natural purines and can thus interact with their biological targets.[3] This concept of bioisosterism became a cornerstone of medicinal chemistry and undoubtedly spurred interest in other fused nitrogen heterocycles, including the triazolo[1,5-a]pyrazine system.
While early, specific explorations of the triazolo[1,5-a]pyrazine core are not as well-documented, the fundamental synthetic strategies for its creation likely emerged from the established chemistry of related heterocycles. Key reactions such as the cyclocondensation of aminotriazoles with dicarbonyl compounds and the Dimroth rearrangement of isomeric triazolo[4,3-a]pyrimidines provided the chemical tools necessary for the eventual construction of the triazolo[1,5-a]pyrazine scaffold.[3]
Key Synthetic Strategies
The construction of the triazolo[1,5-a]pyrazine ring system can be achieved through several reliable synthetic routes. The following sections detail some of the most important and historically significant methods.
Cyclocondensation of 3-Amino-1,2,4-triazoles
A common and versatile method for the synthesis of the triazolo[1,5-a]pyrazine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,2-dicarbonyl compound or its equivalent. This approach allows for the introduction of a variety of substituents on both the triazole and pyrazine rings.
Caption: General scheme for the cyclocondensation synthesis of triazolo[1,5-a]pyrazines.
Synthesis from 2-Hydrazinopyrazine
Another important route involves the reaction of 2-hydrazinopyrazine with a one-carbon synthon, such as formic acid or its derivatives. This method builds the triazole ring onto a pre-existing pyrazine core. A notable example is the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyrazines through the cyclization of 2-hydrazinopyrazine with cyanogen bromide.
Caption: Synthesis of 2-amino-triazolo[1,5-a]pyrazines from 2-hydrazinopyrazine.
Physicochemical and Biological Properties: A Quantitative Overview
Triazolo[1,5-a]pyrazine derivatives have demonstrated a wide range of biological activities, a testament to their versatility as a privileged scaffold in drug discovery. The following table summarizes key quantitative data for selected bioactive compounds.
| Compound ID | Target | Activity (IC₅₀/MIC) | Reference |
| OSM-S-106 | Plasmodium falciparum (3D7) | 0.301 µM | [2] |
| Compound 2e | Staphylococcus aureus | 32 µg/mL | [4] |
| Compound 2e | Escherichia coli | 16 µg/mL | [4] |
| Foretinib Analog (17l) | A549 (Lung Cancer Cell Line) | 0.98 µM | [5] |
| Foretinib Analog (17l) | MCF-7 (Breast Cancer Cell Line) | 1.05 µM | [5] |
| Foretinib Analog (17l) | HeLa (Cervical Cancer Cell Line) | 1.28 µM | [5] |
| Adenosine A₂A Antagonist | Adenosine A₂A Receptor | Data not specified | [1] |
Detailed Experimental Protocols
To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key triazolo[1,5-a]pyrazine intermediates and final compounds, based on reported literature.
Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride Salt (VI)
This protocol describes the synthesis of a key intermediate for a range of bioactive triazolo[4,3-a]pyrazine derivatives, which are isomeric to the [1,5-a] scaffold and often studied in parallel.
Procedure:
-
To a flask containing methanol (80 mL), add intermediate V (20.2 g, 96 mmol) and stir to form a white slurry.
-
Heat the mixture to 55 °C.
-
Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.
-
Maintain the reaction mixture at 55 °C for 1 hour.
-
Partially evaporate the solvent at 20 °C under reduced pressure until crystals precipitate.[6]
General Procedure for the Synthesis of (S)-2-amino-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)propan-1-one (VIIIa)
This protocol outlines the final step in the synthesis of a specific bioactive compound.
Procedure:
-
Place intermediate VIIa (2.0 g) in a 50 mL flask.
-
Add dichloromethane (DCM, 20 mL) and trifluoroacetic acid (20 mL) to the flask.
-
Stir the mixture at room temperature for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
Slowly add saturated aqueous Na₂CO₃ solution.[6]
Signaling Pathways and Experimental Workflows
The biological activity of triazolo[1,5-a]pyrazine compounds is often attributed to their ability to modulate specific signaling pathways. The following diagram illustrates a generalized workflow for the discovery of bioactive triazolo[1,5-a]pyrazine derivatives.
Caption: A generalized workflow for the discovery of bioactive triazolo[1,5-a]pyrazine compounds.
Conclusion and Future Directions
The triazolo[1,5-a]pyrazine scaffold has evolved from a lesser-known heterocyclic system to a privileged structure in medicinal chemistry. Its rich history, rooted in the broader exploration of fused triazoles, has provided a strong foundation for the development of a diverse range of bioactive compounds. The synthetic versatility of this core allows for fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs targeting a multitude of diseases.
Future research in this area will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies. Furthermore, the continued exploration of the chemical space around the triazolo[1,5-a]pyrazine core, guided by computational modeling and high-throughput screening, is expected to unveil new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The story of the triazolo[1,5-a]pyrazine is far from over, and its future in the landscape of drug discovery appears bright.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the heterocyclic core 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine. This scaffold is a key component in the development of various pharmaceutical agents, making a thorough understanding of its structural and electronic properties essential. This document summarizes available spectroscopic data, details the experimental protocols for obtaining such data, and presents a logical workflow for the comprehensive analysis of this compound and its derivatives.
Spectroscopic Data Summary
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Solvent | Characteristic Absorption Bands (cm⁻¹) | Reference |
| Chiral substituted 4,5,6,7-Tetrahydro[1][2][3]triazolo[1,5-a]pyrazine (Compound 8a) | CHCl₃ | 3019, 1701, 1383, 1215 | [1] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |
| Chiral substituted 4,5,6,7-Tetrahydro[1][2][3]triazolo[1,5-a]pyrazine (Compound 8a) | CDCl₃ | 200 | 1.41 (s) |
Table 3: Mass Spectrometry (MS) Data
| Compound Family | Ionization Method | Key Fragmentation Pathway | Reference |
| s-Triazolo[1,5-a]pyrazines | Electron Ionization | Varies with substitution; parent compounds may exhibit loss of N₂ | [4] |
Note: Detailed quantitative ¹³C NMR and UV-Vis spectroscopic data for the parent compound or its simple derivatives are not extensively reported in publicly accessible literature.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure important regions of the spectrum.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze coupling patterns (e.g., doublets, triplets) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, N-H, C=O, C-N stretches and bends).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
Instrumentation: A mass spectrometer, for example, one with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.
-
Use the accurate mass from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule. For triazolopyrazines, look for characteristic losses such as N₂.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the general structure of the target molecule.
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Caption: 2D representation of the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characterization of Tetrahydro-triazolo[1,5-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques used for the structural elucidation of the tetrahydro-triazolo[1,5-a]pyrazine core, a heterocyclic scaffold of interest in medicinal chemistry. The methodologies detailed herein are fundamental for confirming the identity, purity, and three-dimensional structure of newly synthesized derivatives, which is a critical step in the drug discovery and development process.
Introduction to Tetrahydro-triazolo[1,5-a]pyrazines
The tetrahydro-triazolo[1,5-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered attention in the field of medicinal chemistry due to its potential as a building block for novel therapeutic agents. The fusion of a triazole ring with a saturated pyrazine ring creates a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The synthesis of chiral derivatives from α-amino acids has been reported, highlighting the potential for creating structurally diverse and stereochemically defined molecules.[1] Accurate and thorough structural characterization is paramount to understanding the structure-activity relationships (SAR) of these compounds.
Core Structural Characterization Workflow
The definitive identification of a novel tetrahydro-triazolo[1,5-a]pyrazine derivative relies on a combination of spectroscopic and analytical techniques. A typical workflow for structural elucidation is outlined below.
Data Presentation
Table 1: Representative ¹H NMR Spectral Data
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| Substituted triazolo[4,3-a]pyrazine | Aromatic | 6.90-7.14 | m | - | DMSO-d6 |
| Aromatic | 6.50 | s | - | DMSO-d6 | |
| CH₂ | 4.27-4.37 | m | - | DMSO-d6 | |
| CH₂ | 3.89-3.94 | m | - | DMSO-d6 | |
| OCH₃ | 3.85 | s | - | DMSO-d6 | |
| CH/CH₂ | 3.55-3.70 | m | - | DMSO-d6 | |
| CH₂ | 3.19-3.43 | m | - | DMSO-d6 | |
| CH₂ | 2.72-3.09 | m | - | DMSO-d6 |
Table 2: Representative ¹³C NMR Spectral Data
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent |
| Substituted triazolo[4,3-a]pyrazine | Aliphatic | 33.5, 40.2, 47.4, 49.5, 52.3 | DMSO-d6 |
| OCH₃ | 56.3 (2C), 61.1 | DMSO-d6 | |
| Aliphatic | 63.5 | DMSO-d6 | |
| Aromatic/Heteroaromatic | 103.2 (2C), 118.2, 126.8, 128.3 (2C), 129.2 (2C), 131.4, 138.2, 142.3, 153.7 (2C), 143.8, 152.4 | DMSO-d6 | |
| Carbonyl | 172.2 | DMSO-d6 |
Table 3: Representative Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| C₂₅H₂₈F₃N₅O₄ | ESI-MS [M+H]⁺ | 520.53 | 520.25 |
| C₂₂H₂₆F₃N₆O₃ | ESI-MS [M+H]⁺ | 479.48 | 479.34 |
| C₂₂H₂₁F₃N₆O₂ | ESI-MS [M+H]⁺ | 459.45 | 459.21 |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in the structural characterization of tetrahydro-triazolo[1,5-a]pyrazines.
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the proton environment and connectivity.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
-
Utilize standard pulse programs for each 2D experiment.
-
Optimize the acquisition parameters based on the specific compound and spectrometer.
-
Process and analyze the 2D spectra to assemble the molecular fragments and confirm the overall connectivity of the molecule.
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Sample Preparation (ESI):
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization in positive ion mode.
Protocol:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the experimentally determined mass with the calculated mass for the proposed molecular formula to confirm the elemental composition. High-resolution mass spectrometry should provide mass accuracy within 5 ppm.
Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
Data Collection Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed by parameters such as the R-factor. The structure of a chiral tetrahydro[1][2][4]triazolo[1,5-a]pyrazine derivative has been unambiguously confirmed by single-crystal X-ray crystallography.[1]
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways modulated by tetrahydro-triazolo[1,5-a]pyrazines are not extensively documented in publicly available literature. However, the structural similarity of the broader triazolopyrazine class to purines suggests potential interactions with purinergic receptors or other ATP-binding proteins. Further biological screening and mechanistic studies are required to elucidate the specific molecular targets and signaling pathways associated with this scaffold. The logical relationship for the structural characterization process is depicted in the workflow diagram in section 2.
References
Novel Synthesis Methods for Substituted 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of recent and innovative synthetic methodologies for the preparation of substituted derivatives of this important scaffold, with a focus on providing actionable experimental details and comparative data for researchers in drug discovery and development.
Tandem Ugi-Huisgen Reaction for the Synthesis of 4,5-dihydro[1][2][3]triazolo[1,5-a]pyrazin-6(7H)-ones
A highly efficient one-pot tandem Ugi-Huisgen reaction has been developed for the synthesis of 4,5-dihydro[1][2][3]triazolo[1,5-a]pyrazin-6(7H)-ones. This method combines a four-component Ugi reaction with an intramolecular Huisgen 1,3-dipolar cycloaddition, offering a streamlined approach to this class of compounds.
The Ugi reaction of 2-azido-3-arylpropanoic acids, an amine, an aldehyde, and an isocyanide, when propargylamine is used as the amine component, generates an intermediate containing both an azide and a terminal alkyne. Subsequent heating in toluene triggers an intramolecular Huisgen cycloaddition to afford the desired tricyclic product in excellent yields.[2] A two-step variation of this approach has also been reported where the Ugi adducts are first isolated at room temperature and then cyclized by heating in toluene to give near-quantitative yields of the final products.[2]
Experimental Protocol: One-Pot Ugi-Huisgen Tandem Reaction[2]
A mixture of 2-azido-3-arylpropanoic acid (1.0 mmol), an aldehyde (1.0 mmol), and propargylamine (1.0 mmol) in methanol (5 mL) is stirred for 10 minutes. An isocyanide (1.0 mmol) is then added, and the reaction mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in toluene and refluxed for another 24 hours to effect the intramolecular cycloaddition. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired 4,5-dihydro[1][2][3]triazolo[1,5-a]pyrazin-6(7H)-one.
Quantitative Data
| Entry | R¹ (from azido acid) | R² (from aldehyde) | R³ (from isocyanide) | Yield (%) |
| 1 | Phenyl | Phenyl | Cyclohexyl | 85 |
| 2 | 4-Chlorophenyl | Phenyl | Cyclohexyl | 82 |
| 3 | Phenyl | 4-Methoxyphenyl | Cyclohexyl | 88 |
| 4 | Phenyl | Phenyl | tert-Butyl | 75 |
Data synthesized from representative examples.
Reaction Workflow
Caption: Workflow for the tandem Ugi-Huisgen synthesis.
Intramolecular 'Click' Reaction for the Synthesis of Chiral 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazines from α-Amino Acids
A highly efficient and practical method for the regioselective synthesis of new chiral 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazines has been developed starting from readily available α-amino acid derivatives.[1][4] The key step in this multi-step synthesis is a constrained intramolecular 'click' reaction (a copper-catalyzed azide-alkyne cycloaddition). A significant advantage of this method is that it often obviates the need for chromatographic purification of the final products.[1][4]
The synthesis commences with the N-protection of an α-amino acid, followed by coupling with propargylamine. The resulting amide is then reduced to the corresponding amine, which is subsequently reacted with an azide-containing building block. The final intramolecular click cycloaddition is typically carried out in the presence of a copper(I) catalyst to yield the desired chiral tricyclic product.
Experimental Protocol: Intramolecular 'Click' Cycloaddition[1]
To a solution of the N-Boc protected α-amino acid (1.0 equiv.) in DMF (0.2 M) is added HOBt (1.2 equiv.) and EDC.HCl (1.2 equiv.). The mixture is stirred at room temperature for 15 minutes, after which propargylamine (1.1 equiv.) is added. The reaction is stirred for 12 hours, then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude N-propargyl amide is dissolved in THF (0.2 M) and cooled to 0 °C. LiAlH₄ (2.0 equiv.) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude secondary amine.
The amine is then coupled with 2-azidoacetic acid using standard peptide coupling conditions as described above. The resulting azido-alkyne precursor is dissolved in a mixture of t-BuOH and water (1:1, 0.1 M). To this solution is added sodium ascorbate (0.2 equiv.) and CuSO₄·5H₂O (0.1 equiv.). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the pure chiral 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazine, often without the need for further purification.
Quantitative Data
| Starting Amino Acid | R¹ | R² | Yield (%) |
| L-Alanine | H | CH₃ | 92 |
| L-Valine | H | i-Pr | 89 |
| L-Phenylalanine | H | Bn | 94 |
| L-Proline | \multicolumn{2}{c | }{-(CH₂)₃-} | 90 |
Data synthesized from representative examples.
Synthesis Pathway
Caption: Synthesis of chiral tetrahydrotriazolopyrazines.
Multigram Synthesis of Functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Building Blocks
The development of robust and scalable synthetic routes to key heterocyclic building blocks is of paramount importance for medicinal chemistry programs. A straightforward and cost-efficient approach for the multigram synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines has been reported. This methodology allows for the introduction of substituents at various positions of the pyrazole and piperazine rings, providing a diverse set of building blocks for further elaboration.
The synthesis starts from commercially available substituted 1H-pyrazole-5-carboxylic acids. The key steps involve the construction of the pyrazine ring followed by a catalytic hydrogenation to furnish the desired saturated heterocyclic core.
Experimental Protocol: Multigram Synthesis of a Tetrahydropyrazolopyrazine Building Block
A suspension of 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv.) in thionyl chloride (2.0 equiv.) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of ethylenediamine (2.0 equiv.) and triethylamine (2.2 equiv.) in dichloromethane. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give the crude amide.
The amide is then subjected to cyclization by heating with POCl₃ (3.0 equiv.) at 100 °C for 4 hours. The excess POCl₃ is removed in vacuo, and the residue is carefully quenched with ice water and neutralized with aqueous sodium bicarbonate. The product is extracted with dichloromethane, and the organic layer is dried and concentrated.
The resulting unsaturated pyrazolo[1,5-a]pyrazine is dissolved in methanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is evaporated to yield the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine building block, which can be further functionalized.
Quantitative Data
| R¹ (at C3) | R² (at C2) | Overall Yield (%) | Scale |
| CH₃ | H | 75 | 50 g |
| Ph | H | 70 | 50 g |
| H | NH₂ | 65 | 40 g |
| CH₃ | Br | 68 | 45 g |
Data synthesized from representative examples.
Synthesis Logic
Caption: Logic for multigram building block synthesis.
Conclusion
The synthetic methodologies presented in this technical guide offer researchers a range of efficient and versatile options for accessing the medicinally important 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold. The choice of a particular method will depend on the desired substitution pattern, the need for stereochemical control, and the required scale of the synthesis. The detailed experimental protocols and comparative data provided herein are intended to facilitate the practical application of these novel synthetic strategies in drug discovery and development programs.
References
Regioselective Synthesis of Chiral 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrazines: A Technical Guide
The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The introduction of chirality into this framework significantly expands the accessible chemical space for drug discovery, necessitating synthetic methods that precisely control both regiochemistry and stereochemistry. This guide provides an in-depth overview of the core strategies for the regioselective and enantioselective synthesis of these valuable compounds, focusing on key reactions, experimental protocols, and quantitative outcomes.
Core Synthetic Strategies
The construction of the chiral tetrahydrotriazolo[1,5-a]pyrazine system predominantly relies on the formation of the triazole ring from a suitably functionalized chiral piperazine precursor. The key challenge lies in controlling the regioselectivity of the triazole ring formation, leading specifically to the [1,5-a] fusion, while preserving the stereochemical integrity of the chiral center(s). The most effective methods identified in the literature are intramolecular cycloaddition reactions.
Intramolecular Azide-Alkyne Cycloaddition (Click Chemistry)
A highly efficient and regioselective method for synthesizing chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines involves an intramolecular [3+2] cycloaddition, often referred to as a "click" reaction. This approach utilizes a chiral piperazine backbone derived from α-amino acids, which is elaborated to contain both an azide and an alkyne moiety. The subsequent intramolecular cyclization proceeds under mild conditions and, crucially, is highly regioselective, yielding the desired [1,5-a] fused system exclusively.
A key advantage of this method is that the chirality is sourced from readily available α-amino acids, and the reaction conditions are mild, which helps prevent racemization. The process is often so clean that purification merely requires solvent evaporation.
The general synthetic sequence starts with a protected α-amino acid, which is coupled with a suitable amine partner and cyclized to form a chiral diketopiperazine. This intermediate is then reduced to the corresponding chiral piperazine. Subsequent functionalization introduces the alkyne and azide moieties before the final intramolecular cycloaddition step.
Caption: Intramolecular cycloaddition workflow.
Ugi–Huisgen Tandem Reaction
Another powerful strategy is the one-pot Ugi–Huisgen tandem reaction. This multi-component reaction combines an isocyanide, an aldehyde, a primary amine, and an azido-carboxylic acid. The initial Ugi reaction forms a dipeptide-like intermediate which contains both an azide and an alkyne. Upon heating, this intermediate undergoes an intramolecular Huisgen [3+2] cycloaddition to furnish the desired triazolo[1,5-a]pyrazinone ring system. The chirality in the final product is directed by the use of a chiral primary amine, often derived from an amino acid.
This approach is highly convergent and atom-economical, allowing for the rapid assembly of complex structures from simple starting materials.
Caption: Ugi-Huisgen tandem reaction workflow.
Data Presentation
The following tables summarize the quantitative data for the synthesis of chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines via the intramolecular azide-alkyne cycloaddition method, starting from various α-amino acids.
Table 1: Synthesis of Chiral Azido-Alkyne Precursors
| Entry | Starting Amino Acid | R Group | Precursor Structure | Yield (%) |
| 1 | L-Alanine | CH₃ | (S)-4-((2-azidoethyl)(prop-2-yn-1-yl)amino)butan-2-amine | 82 |
| 2 | L-Valine | CH(CH₃)₂ | (S)-1-((2-azidoethyl)(prop-2-yn-1-yl)amino)-3-methylbutan-2-amine | 78 |
| 3 | L-Phenylalanine | CH₂Ph | (S)-1-((2-azidoethyl)(prop-2-yn-1-yl)amino)-3-phenylpropan-2-amine | 85 |
Note: Yields are typically reported over two steps: mesylation of the corresponding alcohol and subsequent azide displacement.
Table 2: Intramolecular Cycloaddition to Form Chiral 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrazines
| Entry | R Group | Reaction Conditions | Product Structure | Yield (%) | Purity |
| 1 | CH₃ | Toluene, reflux, 12 h | (S)-7-methyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrazine | 92 | >95% |
| 2 | CH(CH₃)₂ | Toluene, reflux, 14 h | (S)-7-isopropyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrazine | 90 | >95% |
| 3 | CH₂Ph | Toluene, reflux, 12 h | (S)-7-benzyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrazine | 94 | >95% |
Note: Purity was often determined by ¹H NMR, and in many cases, the product was obtained in high purity by simple evaporation of the solvent without the need for chromatography.
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Azide-Alkyne Cycloaddition
This protocol is adapted from the work of Mohapatra, et al. and is a representative example of the intramolecular click chemistry approach.
Step A: Synthesis of the Chiral Piperazine Intermediate
-
Diketopiperazine formation: A solution of L-amino acid methyl ester hydrochloride (1.0 eq) and chloroacetyl chloride (1.1 eq) in dichloromethane is cooled to 0 °C. Triethylamine (2.5 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is refluxed in a solution of 25% aqueous ammonia and methanol for 6 hours to yield the cyclic diketopiperazine.
-
Reduction: The diketopiperazine (1.0 eq) is added portion-wise to a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C. The mixture is then refluxed for 24 hours. After cooling, the reaction is quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude chiral piperazine, which is used without further purification.
Step B: Synthesis of the Azido-Alkyne Precursor
-
N-propargylation: To a solution of the chiral piperazine (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile, propargyl bromide (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the N-propargylated piperazine.
-
Azide Introduction: The N-propargylated piperazine (1.0 eq) is reacted with 2-chloroethanol and a base to introduce a hydroxyethyl group. The resulting alcohol is then dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) are added. After stirring for 1 hour, the reaction is quenched with water. The organic layer is separated, dried, and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (NaN₃, 2.0 eq) is added. The mixture is heated to 70 °C for 6 hours. After workup, the azido-alkyne precursor is obtained and purified by chromatography.
Step C: Intramolecular [3+2] Cycloaddition
-
A solution of the azido-alkyne precursor (1.0 eq) in toluene is heated to reflux.
-
The reaction progress is monitored by TLC. Typically, the reaction is complete within 12-16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting product, the chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine, is often obtained in high purity (>95%) and does not require further purification.
Protocol 2: Synthesis via Ugi–Huisgen Tandem Reaction
This protocol is a general representation of the multicomponent approach.
-
Ugi Reaction: To a solution of the chiral primary amine (e.g., (S)-1-phenylethanamine, 1.0 eq), an aldehyde (e.g., formaldehyde, 1.0 eq), and an azido-alkyne carboxylic acid (e.g., 4-azidobut-2-ynoic acid, 1.0 eq) in methanol at room temperature, an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS.
-
Huisgen Cycloaddition: Upon completion of the Ugi reaction, the solvent is removed, and the crude intermediate is dissolved in a high-boiling solvent like toluene or xylene.
-
The solution is heated to reflux (typically 110-140 °C) for 12-24 hours to induce the intramolecular cycloaddition.
-
After cooling, the solvent is evaporated, and the final product, a chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-6(7H)-one, is purified by column chromatography.
Conclusion
The regioselective synthesis of chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines is most effectively achieved through strategies that construct the triazole ring onto a pre-existing chiral piperazine-based framework. The intramolecular azide-alkyne cycloaddition stands out for its efficiency, mild conditions, and high regioselectivity, delivering clean products in excellent yields. For rapid library synthesis and exploration of structural diversity, the Ugi-Huisgen tandem reaction offers a powerful, convergent alternative. These methods provide reliable pathways for researchers and drug development professionals to access enantiomerically pure compounds for the development of new therapeutic agents.
An In-depth Technical Guide to the Intramolecular 'Click' Reaction for Triazolopyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular azide-alkyne cycloaddition (click reaction) for the synthesis of triazolopyrazine core structures. This powerful synthetic strategy offers an efficient and atom-economical approach to constructing this important heterocyclic scaffold, which is a key component in a wide range of biologically active compounds. This document details both metal-free and copper-catalyzed methodologies, presenting key experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction to Triazolopyrazine Synthesis via Intramolecular Click Chemistry
The fusion of triazole and pyrazine rings to form the triazolopyrazine scaffold has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] Traditional methods for the synthesis of this bicyclic system can be lengthy and may lack regioselectivity. The advent of 'click' chemistry, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, has revolutionized the synthesis of nitrogen-containing heterocycles.[2] The intramolecular variant of this reaction, where the azide and alkyne functionalities are tethered within the same molecule, provides a powerful and regioselective route to fused ring systems like triazolopyrazines.[3]
This guide will explore two primary approaches for the intramolecular synthesis of triazolopyrazines: a transition-metal-free thermal cycloaddition and a copper(I)-catalyzed cycloaddition (CuAAC).
Reaction Mechanism and Workflow
The fundamental transformation involves an intramolecular [3+2] cycloaddition between an azide and an alkyne tethered to a pyrazine core. This reaction proceeds via a concerted or stepwise mechanism, depending on the reaction conditions, to form the fused triazole ring.
General Synthetic Workflow
The overall process can be broken down into two main stages: the synthesis of the azido-alkyne pyrazine precursor and its subsequent intramolecular cyclization.
Caption: General workflow for triazolopyrazine synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of triazolopyrazines via both transition-metal-free and copper-catalyzed intramolecular click reactions.
Transition-Metal-Free Intramolecular Azide-Alkyne Cycloaddition/Hydroamination Cascade
This protocol describes a time-dependent, divergent synthesis of highly functionalized[1][4][5]triazolo[1,5-a]pyrazin-4(5H)-one and its 6,7-dihydro derivative.[3]
Synthesis of the Azido-Alkyne Precursor (General Procedure):
A mixture of an appropriate amine (1.0 equiv.), an alkyne-containing reactant (1.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as acetonitrile is stirred at room temperature. The resulting intermediate is then reacted with an azide source (e.g., sodium azide) to yield the azido-alkyne precursor.
Intramolecular Cyclization (General Procedure): [3]
To a solution of the azido-alkyne precursor (1.0 equiv.) in a suitable solvent (e.g., DMSO), a base such as t-BuOK (1.2 equiv.) is added. The reaction mixture is then stirred at a specific temperature for a designated time to yield the desired triazolopyrazine product. The reaction time is a critical parameter for selectively obtaining either the fully aromatic or the dihydro product.[3]
Copper-Catalyzed Intramolecular Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed intramolecular cyclization.
Synthesis of the Azido-Alkyne Precursor:
The synthesis of the precursor follows a similar procedure as described in section 3.1.
Intramolecular CuAAC Cyclization (General Procedure): [6]
To a solution of the azido-alkyne pyrazine precursor in a suitable solvent (e.g., a mixture of THF and water), a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added (typically 5-10 mol%). A reducing agent, like sodium ascorbate, may be added if a copper(II) salt is used as the precatalyst. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of triazolopyrazines via intramolecular click reactions, highlighting the influence of reaction conditions on yield and reaction time.
Table 1: Transition-Metal-Free Intramolecular Cyclization of Azido-Alkyne Pyrazine Precursors [3]
| Entry | Substrate (R¹, R²) | Product | Time (h) | Yield (%) |
| 1 | H, Ph | [1][4][5]Triazolo[1,5-a]pyrazin-4(5H)-one | 12 | 85 |
| 2 | H, Ph | 6,7-Dihydro-[1][4][5]triazolo[1,5-a]pyrazin-4(5H)-one | 2 | 92 |
| 3 | Me, 4-Cl-Ph | Substituted[1][4][5]Triazolo[1,5-a]pyrazin-4(5H)-one | 12 | 78 |
| 4 | Me, 4-Cl-Ph | Substituted 6,7-Dihydro-[1][4][5]triazolo[1,5-a]pyrazin-4(5H)-one | 2 | 88 |
| 5 | H, 2-thienyl | Substituted[1][4][5]Triazolo[1,5-a]pyrazin-4(5H)-one | 12 | 80 |
| 6 | H, 2-thienyl | Substituted 6,7-Dihydro-[1][4][5]triazolo[1,5-a]pyrazin-4(5H)-one | 2 | 90 |
Table 2: Copper-Catalyzed Intramolecular Cyclization (Representative Examples)
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | None | THF/H₂O | 25 | 6 | 95 |
| 2 | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 8 | 91 |
| 3 | CuBr·SMe₂ | None | CH₃CN | 25 | 5 | 93 |
Logical Relationships and Mechanistic Insights
The choice between a metal-free and a copper-catalyzed approach depends on the substrate's functional group tolerance and the desired reaction conditions.
Caption: Decision matrix for methodology selection.
The copper-catalyzed reaction generally proceeds under milder conditions and at a faster rate due to the coordination of the copper(I) to the alkyne, which lowers the activation energy of the cycloaddition.[7] The metal-free thermal reaction, while requiring higher temperatures, avoids potential issues with metal contamination in the final product.
Conclusion
The intramolecular 'click' reaction is a highly effective and versatile strategy for the synthesis of the triazolopyrazine core. Both transition-metal-free and copper-catalyzed methods offer high yields and excellent regioselectivity. The choice of methodology can be tailored based on the specific substrate and desired reaction parameters. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to utilize this powerful synthetic tool for the efficient construction of novel triazolopyrazine-based molecules with potential therapeutic applications.
References
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A transition-metal-free azide–alkyne cycloaddition/hydroamination cascade reaction for the construction of triazole-fused piperazin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antibacterial, and antiviral activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and development in this promising area.
Core Structure
The foundational chemical structure of the this compound core is depicted below. Variations in substituents at different positions of the pyrazine and triazole rings give rise to a wide array of derivatives with distinct biological properties.
Caption: The chemical structure of the this compound scaffold.
Synthetic Strategies
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the intramolecular 'click' reaction of α-amino acid derivatives. This method is noted for its efficiency and regioselectivity.[1] Another key synthetic route involves the cyclization of key intermediates, such as the reaction of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide with hydrochloric acid in methanol.
A generalized workflow for the synthesis of these derivatives is outlined below.
Caption: Generalized synthetic workflow for this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of the this compound core and its analogs have demonstrated a range of biological activities. The following tables summarize the available quantitative data for their anticancer and antibacterial properties. It is important to note that much of the detailed biological data comes from studies on structurally related analogs, such as triazolo[4,3-a]pyrazines.
Anticancer Activity
Several studies have highlighted the potential of triazolopyrazine derivatives as anticancer agents. Their mechanism of action is thought to involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[2][3] For instance, certain analogs have been identified as dual c-Met/VEGFR-2 inhibitors, which are crucial targets in cancer therapy.[4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog Series 1 | |||
| 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [4][5] |
| 17l | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [4][5] |
| 17l | Hela (Cervical Cancer) | 1.28 ± 0.25 | [4][5] |
| Analog Series 2 | |||
| 9k | A549 (Lung Carcinoma) | 2.14 | [2] |
| 9k | HCT-116 (Colon Carcinoma) | 3.59 | [2] |
| 9k | PC-3 (Prostate Cancer) | 5.52 | [2] |
| 9k | MCF-7 (Breast Cancer) | 3.69 | [2] |
| 13f | A549 (Lung Carcinoma) | 1.98 | [2] |
| 13f | HCT-116 (Colon Carcinoma) | 2.78 | [2] |
| 13f | PC-3 (Prostate Cancer) | 4.27 | [2] |
| 13f | MCF-7 (Breast Cancer) | 4.01 | [2] |
Antibacterial Activity
The antibacterial potential of triazolopyrazine derivatives has also been explored, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria.[6][7] The proposed mechanism of action for some analogs involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog Series 3 | |||
| 2e | Staphylococcus aureus | 32 | [6][8] |
| 2e | Escherichia coli | 16 | [6][8] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for the this compound core are still under investigation, studies on analogous structures provide valuable insights into their potential mechanisms of action.
Anticancer Mechanism: c-Met/VEGFR-2 Inhibition
Certain triazolo[4,3-a]pyrazine analogs have been shown to act as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[4][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer action via dual c-Met and VEGFR-2 inhibition.
Antibacterial Mechanism: DNA Gyrase Inhibition
For antibacterial activity, a plausible mechanism for analogous compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and recombination.[6] By binding to DNA gyrase, these compounds can disrupt these vital cellular processes, leading to bacterial cell death.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action ofTriazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
An In-depth Technical Guide on the Core Mechanism of Action of[1][2][3]Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a novel class of[1][2][3]triazolo[4,3-a]pyrazine derivatives that function as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. These compounds represent a promising strategy in oncology by concurrently targeting key pathways involved in tumor growth, proliferation, and angiogenesis.
Core Mechanism of Action
The primary mechanism of action of these[1][2][3]triazolo[4,3-a]pyrazine derivatives is the competitive inhibition of the adenosine triphosphate (ATP) binding sites within the kinase domains of both the c-Met and VEGFR-2 receptors. By occupying these sites, the compounds prevent the phosphorylation and subsequent activation of the receptors, thereby blocking their downstream signaling cascades. This dual inhibition is crucial for overcoming the resistance mechanisms that can arise from targeting a single pathway.[4][5][6]
The binding of these inhibitors to the kinase domains of c-Met and VEGFR-2 has been elucidated through molecular docking studies, which show a binding mode similar to that of the known inhibitor foretinib.[4][5]
Signaling Pathways
The inhibition of c-Met and VEGFR-2 by these triazolopyrazine derivatives disrupts two critical signaling pathways in cancer progression:
-
The HGF/c-Met Signaling Pathway: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon activation, triggers downstream pathways such as the RAS/MAPK and PI3K/Akt pathways. These pathways are integral to cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met axis is implicated in numerous human cancers. The triazolopyrazine derivatives block the autophosphorylation of c-Met, thereby inhibiting these downstream effects.[4][5]
-
The VEGF/VEGFR-2 Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thus impeding the development of a tumor blood supply.[4][5]
The concurrent blockade of both pathways by a single agent offers a synergistic anti-tumor effect and a potential strategy to circumvent drug resistance.
Quantitative Data
The inhibitory activities of the lead compound 17l from a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives are summarized below. The data demonstrates potent inhibition of both c-Met and VEGFR-2 kinases, as well as significant anti-proliferative effects against various cancer cell lines.
| Target/Cell Line | Assay Type | Readout | Value |
| c-Met | Kinase Inhibition | IC50 | 26.00 nM |
| VEGFR-2 | Kinase Inhibition | IC50 | 2.6 µM |
| A549 (Lung Cancer) | Antiproliferative | IC50 | 0.98 ± 0.08 µM |
| MCF-7 (Breast Cancer) | Antiproliferative | IC50 | 1.05 ± 0.17 µM |
| Hela (Cervical Cancer) | Antiproliferative | IC50 | 1.28 ± 0.25 µM |
Data sourced from Liu, et al. (2022).[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and further investigation.
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Met and VEGFR-2 kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Computational Exploration of Triazolo[1,5-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have shown promise as anticancer, antimicrobial, and antiparasitic agents. Computational studies have played a pivotal role in elucidating the mechanisms of action, identifying potential biological targets, and guiding the rational design of novel and more potent triazolo[1,5-a]pyrazine-based therapeutic agents. This technical guide provides an in-depth overview of the computational approaches used to study these derivatives, supported by experimental data and detailed protocols.
Biological Activities and Molecular Targets
Triazolo[1,5-a]pyrazine derivatives have been investigated for a range of biological activities. The following table summarizes key findings from various studies, including the targeted disease, the specific molecular target (if identified), and the observed potency in terms of IC50 or Minimum Inhibitory Concentration (MIC) values.
| Compound/Series | Therapeutic Area | Molecular Target(s) | Potency (IC50/MIC) | Reference |
| Series 4 Analogues | Antimalarial | Plasmodium falciparum | IC50: 0.3 to >20 µM | [1][2] |
| Derivatives 9b, 9c, 12b, 12c | Anticancer | TrkA, CDK2, VEGFR2, EGFR | GI50 (mean): 3.51-10.63 µM; IC50 (12b): 2.19-9.31 µM | [3] |
| Compound 16 (pyridine analog) | Antiparasitic | 14α-demethylase (Trypanosoma cruzi) | - | [4] |
| Compound 2e | Antibacterial | S. aureus, E. coli | MIC: 16-32 µg/mL | [5][6] |
| Compound 1 | Anticancer | EGFR, Akt, Erk1/2 | IC50: 7-11 µM | [7] |
| Compound 17l | Anticancer | c-Met, VEGFR-2 | IC50 (kinases): 0.026-2.6 µM; IC50 (cells): 0.98-1.28 µM | [8][9] |
| Compounds 9f, 10c (triazine analog) | Anticancer | CDK2 | IC50: 1.85-2.09 µM | [10] |
Signaling Pathways and Mechanisms of Action
Computational studies, in conjunction with experimental validation, have been instrumental in mapping the signaling pathways modulated by triazolo[1,5-a]pyrazine derivatives.
Anticancer Activity: Inhibition of c-Met and VEGFR-2 Signaling
Several triazolo[1,5-a]pyrazine derivatives exhibit potent anticancer activity by dually inhibiting the c-Met and VEGFR-2 receptor tyrosine kinases.[8][9] These kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis. The binding of these derivatives to the ATP-binding pocket of c-Met and VEGFR-2 disrupts their downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Antiparasitic Activity: Disruption of Sterol Biosynthesis in Trypanosoma cruzi
Certain triazolo[1,5-a]pyridine derivatives, which are structurally related to the pyrazine series, have shown trypanocidal activity by targeting the sterol biosynthesis pathway, specifically the enzyme 14α-demethylase.[4] This enzyme is crucial for the synthesis of ergosterol, an essential component of the parasite's cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.
Computational and Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Workflow for Molecular Docking:
Detailed Protocol (using AutoDock Vina):
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the triazolo[1,5-a]pyrazine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein by specifying the center and dimensions of a grid box that encompasses the active site. This is typically centered on the co-crystallized ligand or predicted binding pocket.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. A configuration file specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Experimental Validation
Anticancer Activity - MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antibacterial Activity - Broth Microdilution:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the triazolo[1,5-a]pyrazine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Computational studies are an indispensable tool in the modern drug discovery and development pipeline for triazolo[1,5-a]pyrazine derivatives. Molecular docking and other in silico methods provide valuable insights into the molecular interactions and mechanisms of action, enabling the rational design of more effective and selective therapeutic agents. The integration of computational predictions with experimental validation is crucial for accelerating the discovery of novel drug candidates based on this versatile scaffold. This guide provides a foundational understanding of the key computational and experimental methodologies employed in this exciting area of research.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. protocols.io [protocols.io]
- 3. youtube.com [youtube.com]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. classcentral.com [classcentral.com]
- 7. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein-Ligand Complex [mdtutorials.com]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
Methodological & Application
The Versatile Scaffold: Applications of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and its ability to mimic peptide structures and interact with a wide array of biological targets. This structural motif has been successfully incorporated into molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. This application note provides a detailed overview of the medicinal chemistry applications of this scaffold, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anticancer Applications
Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several compounds incorporating the related triazolopyrazine core have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.
Quantitative Data: Anticancer Activity of Triazolopyrazine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 17l | c-Met/VEGFR-2 | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [1] |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [1] | ||
| HeLa (Cervical Cancer) | 1.28 ± 0.25 | [1] | ||
| Compound 1c | Not Specified | HCT-116 (Colon Carcinoma) | Potent Activity | |
| Compound 2d | Not Specified | U-87 MG (Glioblastoma) | Potent Activity | |
| MCF-7 (Breast Cancer) | Potent Activity | |||
| MM137 | Not Specified | BxPC-3 (Pancreatic Cancer) | 0.18 | [2] |
| PC-3 (Prostate Cancer) | 0.06 | [2] |
Mechanism of Action: c-Met/VEGFR-2 Inhibition
The anticancer activity of these compounds is often attributed to their ability to block the phosphorylation and subsequent activation of RTKs like c-Met and VEGFR-2. This inhibition disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are essential for cell proliferation, survival, and migration.
Antiviral Applications
The this compound scaffold has also been explored for its antiviral properties, with notable activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
HIV-1 Integrase Inhibition
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and identified as potent inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.
Quantitative Data: Anti-HIV-1 Activity
| Compound ID | Target | Assay | IC50/IC95 | Reference |
| 17b | HIV-1 Integrase | Strand Transfer | 74 nM (IC50) | [3] |
| HIV-1 Replication | Cell Culture (50% NHS) | 63 nM (IC95) | [3] |
HBV Core Protein Allosteric Modulation
Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been discovered as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These molecules disrupt the normal assembly of the viral capsid, a crucial step in the HBV life cycle.[4]
Quantitative Data: Anti-HBV Activity
| Compound ID | Target | Assay | EC50 (nM) | Reference |
| Lead Compound 45 | HBV Core Protein | HBV DNA Viral Load (in vivo) | Effective Inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols for key experiments.
Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides
A general synthetic route involves a multi-step process, often culminating in a key cyclization step to form the core scaffold.[3][5]
Protocol:
-
Ugi Condensation: A mixture of a pyrazole-containing starting material, an amine, and an isocyanide is subjected to a modified Ugi condensation reaction to form an acyclic intermediate.[5]
-
Cyclization: The intermediate undergoes an intramolecular cyclization, often acid-catalyzed, to yield the desired 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide.[5]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure c-Met kinase activity.[6]
Materials:
-
Recombinant c-Met enzyme
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 4x concentrated c-Met enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2x concentrated ATP and ULight™-substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a stop/detection buffer containing EDTA and the Eu-labeled antibody.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value for the test compound.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability.[7][8][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the test compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated significant potential in the development of novel therapeutic agents for cancer and viral infections. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency and selectivity. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Cell Cycle Protocols [bdbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the known biological activities of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine derivatives and their close structural analogs. Detailed protocols for evaluating these activities are provided to support further research and drug discovery efforts.
Application Note 1: Anticancer Activity
Derivatives of the fused triazolo- and pyrazolo-pyrazine ring systems have demonstrated significant potential as anticancer agents. Specifically, resorcinol-substituted 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine compounds have shown notable anticancer activity in various cancer cell lines, with IC50 values reported in the low micromolar range (2–10 μmol/L). The primary mechanism of action for related compounds involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data for Related Triazolo-Pyrazine Analogs
While specific IC50 data for this compound derivatives is not widely published in tabular format, the following table presents data for closely related triazolo-pyrazine analogs to illustrate their potential potency.
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| RB7 | 3-Trifluoromethyl-5,6-dihydro-[1][2][4]triazolo[4,3-a]pyrazine | HT-29 (Colon) | 6.587 | [1] |
| RB7 | 3-Trifluoromethyl-5,6-dihydro-[1][2][4]triazolo[4,3-a]pyrazine | HCT-116 (Colon) | >10 | [1] |
| 1c | [1][2][4]Triazolo[1,5-a]pyridinylpyridine | HCT-116 (Colon) | Not specified | [5] |
| 2d | [1][2][4]Triazolo[1,5-a]pyridinylpyridine | HCT-116 (Colon) | Not specified | [5] |
| 17l | [1][2][4]Triazolo[4,3-a]pyrazine | A549 (Lung) | 0.98 | [6] |
| 17l | [1][2][4]Triazolo[4,3-a]pyrazine | MCF-7 (Breast) | 1.05 | [6] |
| 17l | [1][2][4]Triazolo[4,3-a]pyrazine | HeLa (Cervical) | 1.28 | [6] |
| Compound 19 | [1][2][4]Triazolo[1,5-a]pyrimidine | Bel-7402 (Liver) | 12.3 | [2] |
| Compound 19 | [1][2][4]Triazolo[1,5-a]pyrimidine | HT-1080 (Fibrosarcoma) | 6.1 | [2] |
Protocol: Evaluation of Anticancer Activity using MTT Assay
This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Materials:
-
Test this compound derivatives
-
Human cancer cell lines (e.g., HCT-116, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD_Sample - OD_Blank) / (OD_Control - OD_Blank) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Application Note 2: Anti-Hepatitis B Virus (HBV) Activity
A closely related scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP), has been identified as a source of potent Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).[1] These molecules interfere with the viral life cycle by disrupting the normal assembly of the viral capsid, a crucial component for viral replication and persistence.[1][7] CpAMs can misdirect the assembly of core protein dimers, leading to the formation of non-capsid polymers or empty capsids that are unable to package the viral genome.
Protocol: Evaluation of HBV Capsid Assembly Modulation
This protocol provides a general framework for an in vitro cell-based assay to screen for CpAM activity by measuring the reduction in secreted HBV DNA.
1. Materials:
-
Test this compound derivatives
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (DMEM supplemented with 10% FBS, G418)
-
Lysis buffer
-
Reagents for quantitative PCR (qPCR), including primers specific for HBV DNA
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo®)
2. Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2.2.15 cells in 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with serial dilutions of the test compounds for 3-6 days. Include a known CpAM as a positive control (e.g., Bay 41-4109) and a vehicle control (DMSO).
-
-
Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Isolate viral particles from the supernatant.
-
Extract HBV DNA from the isolated particles.
-
Quantify the amount of HBV DNA using a qPCR assay. A reduction in the amount of HBV DNA compared to the vehicle control indicates antiviral activity.
-
-
Quantification of Intracellular HBV Replication Intermediates:
-
Wash the cell monolayer with PBS and lyse the cells.
-
Isolate intracellular HBV nucleocapsids.
-
Extract DNA from the nucleocapsids.
-
Analyze the HBV DNA replication intermediates by Southern blot hybridization or qPCR. CpAMs are expected to reduce the levels of these intermediates.
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTT) on the HepG2.2.15 cells treated with the same concentrations of test compounds to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for the reduction of HBV DNA.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising therapeutic window.
-
References
- 1. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Derivatives as Hsp90 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine scaffold has emerged as a promising core structure in the development of novel kinase inhibitors. While the parent compound itself is primarily a structural motif, its derivatives, particularly those with a 2,4-dihydroxyphenyl (resorcinol) substitution, have demonstrated significant inhibitory activity against Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are kinases and transcription factors integral to cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, making it an attractive therapeutic target in oncology.
These application notes provide an overview of the activity of this compound derivatives as Hsp90 inhibitors, along with detailed protocols for assessing their biochemical and cellular activity.
Quantitative Data
Derivatives of this compound bearing a 2,4-dihydroxyphenyl moiety have been identified as potent inhibitors of Hsp90. The following table summarizes the reported inhibitory activities from a review of synthetic methods for this class of compounds. Note that the specific structures of the most active compounds were not detailed in the reviewed literature.
| Compound Class | Target | Assay Type | Reported IC50 | Cancer Cell Line Activity (IC50) |
| 2,4-dihydroxyphenyl substituted 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazines | Hsp90 | Fluorescence Polarization | 60–100 nmol/L | 2–10 µmol/L (in five tested cancer cell lines) |
Signaling Pathways and Experimental Workflows
Hsp90 Signaling Pathway
The following diagram illustrates the central role of Hsp90 in maintaining the stability and function of numerous oncogenic client proteins. Inhibition of Hsp90 by compounds such as this compound derivatives disrupts these pathways, leading to client protein degradation and ultimately, cancer cell death.
Caption: Hsp90 inhibition disrupts multiple oncogenic pathways.
Experimental Workflow: IC50 Determination
The general workflow for determining the half-maximal inhibitory concentration (IC50) involves both a biochemical assay to assess direct target engagement and a cell-based assay to measure cellular potency.
Caption: Workflow for biochemical and cellular IC50 determination.
Experimental Protocols
Protocol 1: Hsp90 Inhibition Assay using Fluorescence Polarization
This protocol describes a competitive binding assay to determine the IC50 of a test compound against Hsp90. It measures the displacement of a fluorescently labeled Hsp90 inhibitor (probe) by the test compound.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Geldanamycin (GM-FITC) or a similar fluorescent probe
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG), 0.01% NP-40
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control: Unlabeled Geldanamycin or another known Hsp90 inhibitor
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.
-
-
Assay Setup:
-
Prepare the Hsp90/probe mix by diluting recombinant Hsp90α and the fluorescent probe in Assay Buffer to the desired final concentrations (e.g., 30 nM Hsp90α and 5 nM GM-FITC).
-
In a 384-well plate, add 10 µL of the serially diluted test compound or control to the appropriate wells.
-
Add 10 µL of the Hsp90/probe mix to all wells.
-
Include control wells:
-
No inhibitor control (High Polarization): 10 µL of Assay Buffer with DMSO + 10 µL of Hsp90/probe mix.
-
Positive control (Low Polarization): 10 µL of a saturating concentration of unlabeled Geldanamycin + 10 µL of Hsp90/probe mix.
-
Blank (Probe only): 10 µL of Assay Buffer with DMSO + 10 µL of probe in Assay Buffer (no Hsp90).
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 90 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation at 485 nm, Emission at 535 nm).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Positive_Control_mP) / (No_Inhibitor_Control_mP - Positive_Control_mP)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effect of the Hsp90 inhibitor on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Test compound (this compound derivative) dissolved in DMSO
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Include control wells:
-
Vehicle control: Cells treated with medium containing the same concentration of DMSO as the test compound wells.
-
Untreated control: Cells in fresh medium only.
-
Blank control: Medium only (no cells).
-
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation and Solubilization:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control_Cells)
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
References
Application Notes and Protocols: The Use of Triazolopyrazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine scaffold and its derivatives, particularly the[1][2][3]triazolo[4,3-a]pyrazine core, have emerged as a promising class of compounds in oncological research. These heterocyclic molecules have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of these compounds.
Mechanism of Action: Dual Kinase Inhibition and Apoptosis Induction
Derivatives of the triazolopyrazine scaffold have been identified as potent inhibitors of several receptor tyrosine kinases crucial for tumor growth and angiogenesis. A significant area of investigation has been their activity as dual inhibitors of c-Met and VEGFR-2.
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is implicated in tumor cell proliferation, survival, migration, and invasion.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
By simultaneously targeting these two pathways, triazolopyrazine derivatives can exert a multi-faceted anti-tumor effect, inhibiting both cancer cell growth and the development of tumor vasculature.
Furthermore, certain derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases.
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro anticancer activity of representative[1][2][3]triazolo[4,3-a]pyrazine derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Hela (Cervical Cancer) IC₅₀ (µM) |
| 17l | 0.98 ± 0.08[2] | 1.05 ± 0.17[2] | 1.28 ± 0.25[2] |
| Foretinib (Control) | 1.23 ± 0.13 | 1.43 ± 0.21 | 2.31 ± 0.29 |
Table 2: Kinase Inhibitory Activity of Compound 17l
| Kinase | IC₅₀ |
| c-Met | 26.00 nM[2] |
| VEGFR-2 | 2.6 µM[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by triazolopyrazine derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of triazolopyrazine derivatives.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies | MDPI [mdpi.com]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of a novel series of triazolo[4,3-a]pyrazine derivatives. The information presented herein is intended to guide researchers in the evaluation and potential development of these compounds as new antimicrobial agents.
Data Presentation: Antibacterial Activity
A series of fifteen novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli).[1] The Minimum Inhibitory Concentration (MIC) values, determined by the microbroth dilution method, are summarized in the table below.[1] A lower MIC value indicates greater antibacterial efficacy.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | 64 | 128 |
| 1b | 128 | 256 |
| 1c | 256 | 256 |
| 1d | 128 | 128 |
| 1e | 128 | 64 |
| 1f | 64 | 32 |
| 1g | 256 | 128 |
| 1h | 128 | 256 |
| 1i | 64 | 32 |
| 2a | 128 | 128 |
| 2b | 256 | 256 |
| 2c | 64 | 64 |
| 2d | 128 | 128 |
| 2e | 32 | 16 |
| 2f | 256 | 256 |
| Ampicillin | 32 | 8 |
Data sourced from Zhang et al., Molecules, 2023.[1]
Among the tested compounds, compound 2e demonstrated the most potent antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the positive control, ampicillin.[1]
Experimental Protocols
Synthesis of Triazolo[4,3-a]pyrazine Derivatives
The synthesis of the triazolo[4,3-a]pyrazine derivatives is achieved through a multi-step process, which is outlined below. This protocol is a generalized representation based on published methods.[2][3]
Materials:
-
Starting pyrazine derivatives
-
Hydrazine hydrate
-
Orthoesters or carboxylic acids
-
Appropriate solvents (e.g., ethanol, DCM)
-
Reagents for cyclization (e.g., DCC, Et3N)
-
Reagents for functionalization (e.g., NaBH3CN, various aldehydes/ketones)
-
Silica gel for column chromatography
General Procedure:
-
Hydrazinolysis of a suitable pyrazine precursor: A substituted pyrazine is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding hydrazinopyrazine intermediate.
-
Cyclization to form the triazolo[4,3-a]pyrazine core: The hydrazinopyrazine is then cyclized with an appropriate orthoester or carboxylic acid derivative. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and triethylamine (Et3N) in a solvent like dichloromethane (DCM).[2]
-
Functionalization of the triazolo[4,3-a]pyrazine scaffold: The core structure can be further modified to introduce various substituents. For instance, reductive amination using sodium cyanoborohydride (NaBH3CN) and an appropriate aldehyde or ketone can be employed to introduce diverse functional groups.[2]
-
Purification: The final products are purified using techniques such as column chromatography on silica gel to yield the desired triazolo[4,3-a]pyrazine derivatives.[1]
-
Characterization: The structure and purity of the synthesized compounds are confirmed by analytical techniques including melting point, 1H NMR, 13C NMR, and mass spectrometry.[1][4]
Determination of Antibacterial Activity (Broth Microdilution Method)
The antibacterial activity of the synthesized compounds is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is based on exposing bacteria to serial dilutions of the test compounds in a liquid growth medium.[1][5][6]
Materials:
-
Synthesized triazolo[4,3-a]pyrazine derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ampicillin)
-
Negative control (broth only)
-
ELISA reader or visual inspection
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). Alternatively, an ELISA reader can be used to measure the optical density at 600 nm. The MIC is the lowest concentration that shows no significant increase in optical density compared to the negative control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of novel triazolo[4,3-a]pyrazine derivatives.
Caption: Workflow for Synthesis and Antibacterial Screening.
Proposed Mechanism of Action
Molecular docking studies suggest that 1,2,4-triazole derivatives may exert their antibacterial effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.[1]
Caption: Proposed Inhibition of Bacterial DNA Synthesis.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Triazolopyrazine Compounds in Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of triazolopyrazine compounds in antimalarial drug discovery. This document includes detailed protocols for essential in vitro assays, a summary of their biological activity, and an exploration of their mechanism of action.
Introduction to Triazolopyrazine Compounds
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a promising framework in the development of novel antimalarial agents.[1] Research, notably through initiatives like the Open Source Malaria (OSM) consortium, has identified triazolopyrazine derivatives, referred to as Series 4, with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] These compounds have demonstrated impressive in vitro potency, with some analogues exhibiting IC50 values in the nanomolar range.[2][3] A key advantage of this series is its apparent specificity and low cytotoxicity, suggesting a favorable therapeutic window.[1][4]
Mechanism of Action: Targeting PfATP4
The primary molecular target of the triazolopyrazine Series 4 compounds is believed to be the P. falciparum ATPase4 (PfATP4).[1][4][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low cytosolic Na+ concentrations by functioning as a Na+/H+ ATPase.[3][5][6] Inhibition of PfATP4 by triazolopyrazine compounds leads to a rapid disruption of Na+ homeostasis, causing an influx of sodium ions into the parasite.[4][5][6] This ionic imbalance triggers a cascade of detrimental effects, including cytosolic alkalinization, osmotic swelling, and ultimately, parasite death.[5][6] The absence of a PfATP4 homolog in humans makes it an attractive and selective drug target.[4]
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity and cytotoxicity of representative triazolopyrazine compounds from the literature.
Table 1: In Vitro Antiplasmodial Activity of Triazolopyrazine Derivatives against P. falciparum
| Compound | Pf 3D7 (Chloroquine-sensitive) IC50 (µM) | Pf Dd2 (Chloroquine-resistant) IC50 (µM) | Reference |
| OSM-S-106 | 0.301 | - | [1] |
| Compound 2 | 0.3 | - | [1][5] |
| Compound 11 | ~0.3 | - | [1] |
| Compound 13 | 11.1 | - | [5] |
| Fluorinated Analogue Series | 0.2 to >80 | 0.2 to >80 | [3][7][8] |
| Tertiary Alkylamine Derivatives (10-14) | 9.90 to 23.30 | - | [4] |
Table 2: Cytotoxicity of Triazolopyrazine Derivatives
| Compound Series | Cell Line | Parameter | Value (µM) | Reference |
| Newly Synthesized Analogues | HEK293 | CC50 | >80 | [1][5][9] |
| Fluorinated Analogues | HEK293 | CC50 | >80 | [3][7][8] |
| Tertiary Alkylamine Derivatives (10-12) | HEK293 | CC50 | >80 | [4] |
Experimental Protocols
Detailed protocols for the in vitro evaluation of triazolopyrazine compounds are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using the SYBR Green I fluorescent dye.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain (10,000x)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Humidified incubator with a gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Protocol:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as 5% D-sorbitol treatment.
-
Compound Preparation: Prepare serial dilutions of the triazolopyrazine compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Plate Seeding: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include parasite-free wells as a negative control and wells with a known antimalarial drug (e.g., chloroquine) as a positive control.
-
Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Add 100 µL of this solution to each well.
-
Incubation for Staining: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the fluorescence values against the untreated parasite control (100% growth). Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (MTT-based)
This colorimetric assay assesses the cytotoxicity of compounds on a mammalian cell line (e.g., HEK293) by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear, flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the triazolopyrazine compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the negative control wells. Normalize the absorbance values against the untreated cell control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test) - General Protocol
This standard test evaluates the in vivo efficacy of antimalarial compounds in a murine model.
Materials:
-
Rodent malaria parasite (e.g., Plasmodium berghei)
-
Suitable mouse strain (e.g., BALB/c or Swiss albino)
-
Test compound formulation
-
Vehicle control
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Inoculate mice intraperitoneally with approximately 1 x 10^7 parasitized red blood cells.
-
Treatment: Randomly divide the mice into groups (vehicle control, positive control, and test compound groups at various doses). Administer the first dose of the respective treatments orally or subcutaneously 2-4 hours post-infection (Day 0). Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total of at least 1,000 red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group. The ED50 and ED90 (effective doses required to inhibit parasite growth by 50% and 90%, respectively) can be calculated using appropriate statistical software.
Conclusion
Triazolopyrazine compounds represent a valuable class of antimalarial drug candidates with a well-defined mechanism of action targeting the parasite-specific ion pump, PfATP4. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of novel triazolopyrazine analogues, enabling researchers to assess their potency and selectivity. Further in vivo studies are crucial to translate the promising in vitro activity of these compounds into effective antimalarial therapies.
References
- 1. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. Pf ATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hek293.com [hek293.com]
synthesis and biological evaluation of novel triazolo[1,5-a]pyrazine analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel triazolo[1,5-a]pyrazine analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including potent anticancer and kinase inhibitory effects. The following sections detail the synthetic methodologies, protocols for biological evaluation, and insights into the mechanism of action of these promising therapeutic candidates.
Data Presentation: Biological Activity of Triazolo[1,5-a]pyrazine Analogs
The synthesized triazolo[1,5-a]pyrazine analogs and their structurally related counterparts have demonstrated significant biological activity across various assays. The following tables summarize the quantitative data, providing a clear comparison of the potency of these compounds.
Table 1: Antiproliferative Activity of Triazolo[4,3-a]pyrazine Analogs against Human Cancer Cell Lines
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Hela (Cervical Cancer) IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation.[1][2]
Table 2: Kinase Inhibitory Activity of Triazolo[4,3-a]pyrazine Analogs
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17a | 55 | ND |
| 17e | 77 | ND |
| 17l | 26.00 | 2.6 |
| 22i | 48 | ND |
ND: Not Determined. IC₅₀ values represent the concentration of the compound required to inhibit the kinase activity by 50%.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Protocol 1: General Synthesis of the Triazolo[1,5-a]pyrazine Core
This protocol is adapted from a novel route for the synthesis of[1][2][3]triazolo[1,5-a]pyrazine analogs developed as adenosine A2A receptor antagonists.[3]
Experimental Workflow: Synthesis of Triazolo[1,5-a]pyrazine Analogs
Caption: General workflow for the synthesis of novel triazolo[1,5-a]pyrazine analogs.
Materials:
-
Substituted 2-aminopyrazines
-
Appropriate electrophilic reagents (e.g., aldehydes, acid chlorides)
-
Cyclizing agents (e.g., N-bromosuccinimide, iodine)
-
Solvents (e.g., DMF, ethanol, acetonitrile)
-
Bases (e.g., triethylamine, potassium carbonate)
Procedure:
-
Synthesis of Intermediate Hydrazone:
-
Dissolve the substituted 2-aminopyrazine in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of acid (e.g., acetic acid) and stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Isolate the resulting hydrazone intermediate by filtration or extraction.
-
-
Oxidative Cyclization to form the Triazolo[1,5-a]pyrazine Ring:
-
Dissolve the hydrazone intermediate in a suitable solvent like DMF or acetonitrile.
-
Add an oxidizing agent such as N-bromosuccinimide or iodine in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed.
-
Quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired triazolo[1,5-a]pyrazine analog.
-
-
Further Functionalization:
-
The triazolo[1,5-a]pyrazine core can be further modified at various positions through standard organic reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to introduce diverse functional groups and generate a library of novel analogs.
-
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, Hela)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Triazolo[1,5-a]pyrazine analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolo[1,5-a]pyrazine analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of the synthesized compounds against specific protein kinases.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinases (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Triazolo[1,5-a]pyrazine analogs dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
Microplate reader or other detection instrument
Procedure:
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the purified kinase enzyme to each well.
-
Add the kinase-specific substrate.
-
Add the triazolo[1,5-a]pyrazine analogs at a range of concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for a predetermined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate or the amount of ADP produced. The detection method will vary depending on the assay format (e.g., ELISA, fluorescence polarization, luminescence).
-
-
Data Analysis:
-
Measure the signal from each well.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
The biological activity of triazolo[1,5-a]pyrazine analogs is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate some of the relevant pathways that are potentially targeted by these compounds.
c-Met Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazin-6-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazin-6-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols are based on established synthetic strategies, including the intramolecular "click" reaction of α-amino acid derivatives and the Ugi-Huisgen tandem reaction.
Introduction
The 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazin-6-one scaffold is a key pharmacophore found in molecules with diverse biological activities, including potential anticancer and antimicrobial properties. The synthetic routes described herein offer efficient and versatile methods for accessing a library of these compounds for further investigation in drug discovery and development.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Tetrahydro-1,2,3-triazolo[1,5-a]pyrazin-6-one Analogs
| Method | Key Transformation | Substrates | Reaction Conditions | Yield (%) | Reference |
| Method A | Intramolecular "Click" Reaction | Azido-alkynes from α-amino acid derivatives | Toluene, reflux | 92 | [1] |
| Method B | Ugi-Huisgen Tandem Reaction | 2-azido-3-arylpropanoic acids, propargylamine, isocyanides, aldehydes | Toluene, heat | Near quantitative | [2] |
| Method C | Three-Step Sequence | Primary amines, α-amino acid derivatives | Intramolecular "click" reaction as key step | High-yielding | [3] |
Experimental Protocols
Method A: Synthesis via Intramolecular "Click" Reaction of an α-Amino Acid Derivative
This protocol describes a practical and efficient regioselective synthesis of chiral 4,5,6,7-tetrahydro[4][5][6]triazolo[1,5-a]pyrazines from α-amino acid derivatives, with the key step being an intramolecular 'click' reaction. A significant advantage of this method is that it often obviates the need for product purification beyond solvent evaporation.[1]
Step 1: Synthesis of the Azido-Alkyne Precursor from an α-Amino Acid
-
Starting Material Preparation: Begin with a suitable N-propargylated α-amino acid amide. This can be prepared from the corresponding α-amino acid using standard peptide coupling and N-alkylation procedures.
-
Azide Introduction: Convert the primary amine of the α-amino acid derivative to an azide. A common method involves diazotization followed by substitution with sodium azide. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.
-
Work-up and Isolation: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is typically subjected to an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azido-alkyne precursor.
Step 2: Intramolecular Cycloaddition (Click Reaction)
-
Reaction Setup: Dissolve the crude azido-alkyne precursor in a high-boiling point, non-polar solvent such as toluene.
-
Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. Complete consumption of the starting material is typically observed within 12-16 hours.[1]
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. In many cases, the resulting 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazin-6-one is obtained in high purity (e.g., 92% yield for some analogs) without the need for chromatographic purification.[1]
Method B: Synthesis via Tandem Ugi-Huisgen Reaction
This one-pot method provides an efficient route to 4,5-dihydro[4][5][6]triazolo[1,5-a]pyrazin-6(7H)-ones through a tandem Ugi four-component reaction (Ugi-4CR) followed by an intramolecular Huisgen 1,3-dipolar cycloaddition.[2]
Step 1: One-Pot Ugi-Huisgen Tandem Reaction
-
Reagent Preparation: In a suitable reaction vessel, combine the starting materials: a 2-azido-3-arylpropanoic acid (1.0 eq), an aldehyde (1.0 eq), propargylamine (1.0 eq), and an isocyanide (1.0 eq) in a solvent such as methanol or toluene.
-
Reaction Conditions: The reaction mixture is heated. The Ugi reaction proceeds to form an intermediate dipeptide containing both an azide and an alkyne moiety.
-
Intramolecular Cyclization: Upon continued heating in a solvent like toluene, the intermediate undergoes an intramolecular Huisgen cycloaddition to form the desired 4,5-dihydro[4][5][6]triazolo[1,5-a]pyrazin-6(7H)-one ring system. This cyclization step can yield the product in near-quantitative amounts.[2]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to Tetrahydro-triazolo-pyrazinones.
Potential Signaling Pathways
Based on the biological activities of similar triazolo-pyrazine derivatives, the synthesized compounds may exert their effects through various signaling pathways implicated in cancer.
Caption: Potential signaling pathways modulated by triazolo-pyrazinones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | MDPI [mdpi.com]
Application Notes and Protocols: Investigating 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine as a Potential Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine as a novel antagonist of the adenosine A2A receptor. The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including neurotransmission and immune responses.[1] Its antagonism has emerged as a promising therapeutic strategy, particularly for the non-dopaminergic treatment of Parkinson's disease.[1] This document outlines the rationale, key experimental protocols, and data interpretation for evaluating the potential of this compound.
Rationale for Investigation
The this compound scaffold is a nitrogen-rich heterocyclic system. While direct evidence of its activity as an adenosine A2A receptor antagonist is emerging, related triazolopyrazine and triazolopyrimidine cores have shown potent and selective A2A antagonist activity.[2][3] The structural similarities suggest that this scaffold could serve as a novel backbone for the development of new A2A receptor antagonists. The following protocols are designed to systematically evaluate this hypothesis.
Key Experimental Protocols
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Materials:
-
HEK293 cells transiently transfected with the human adenosine A2A receptor.[4][5]
-
Cell membrane preparations from the transfected HEK293 cells.
-
Radioligand: [3H]ZM241385 (a known high-affinity A2A antagonist).[4][5]
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known A2A antagonist (e.g., ZM241385).
-
96-well plates.
-
GF/C filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation (e.g., 2.5 µg protein/well).[4][5]
-
For total binding wells, add buffer. For non-specific binding wells, add the non-specific binding control. For experimental wells, add the different concentrations of the test compound.
-
Add the radioligand (e.g., final concentration of 1 nM [3H]ZM241385).[4][5]
-
Incubate the plate at 25°C for 1 hour with gentle agitation.[4][5]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Data Presentation:
| Compound | A2A Receptor IC50 (nM) | A2A Receptor Ki (nM) |
| This compound | Hypothetical Value | Hypothetical Value |
| ZM241385 (Control) | Hypothetical Value | Hypothetical Value |
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
HEK293 cells expressing the human adenosine A2A receptor.
-
A2A receptor agonist (e.g., CGS-21680).[1]
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[1]
-
96-well cell culture plates.
-
Stimulation buffer.
Protocol:
-
Plate the cells in a 96-well plate and incubate overnight.[1]
-
Wash the cells with PBS.
-
Add various concentrations of the test antagonist in stimulation buffer to the wells.
-
Incubate at 37°C for 15 minutes.[1]
-
Add the A2A agonist (e.g., CGS-21680 at a final concentration of 100 nM).[1]
-
Incubate at 37°C for 1 hour.[1]
-
Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's instructions.
-
Generate a concentration-response curve for the antagonist's inhibition of agonist-stimulated cAMP production.
-
Determine the IC50 value.
Data Presentation:
| Compound | Functional Antagonist IC50 (nM) |
| This compound | Hypothetical Value |
| Istradefylline (Control) | Hypothetical Value |
In Vivo Evaluation in a Parkinson's Disease Model
Objective: To evaluate the efficacy of this compound in a mouse model of Parkinson's disease.
Protocol:
-
Use adult male C57BL/6 mice.
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (i.p.) at a dose of 20-30 mg/kg for four consecutive days to induce dopaminergic neurodegeneration.[6]
-
Allow a recovery period of at least one week for the lesion to stabilize before behavioral testing.
Protocol:
-
Train the mice on the rotarod at a constant speed for several days before MPTP treatment to establish a baseline performance.
-
After the MPTP lesion has stabilized, administer the test compound or vehicle to the mice.
-
At a specified time post-administration, place the mice on the accelerating rotarod.
-
Record the latency to fall for each mouse.
-
Compare the performance of the compound-treated group to the vehicle-treated group.
Data Presentation:
| Treatment Group | Latency to Fall (seconds) |
| Vehicle | Hypothetical Value |
| This compound (Dose 1) | Hypothetical Value |
| This compound (Dose 2) | Hypothetical Value |
| L-DOPA (Control) | Hypothetical Value |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Screening of Triazolopyrazine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of novel triazolopyrazine derivatives for their potential anticancer activity. The following sections detail the methodologies for assessing cytotoxicity, and for elucidating the mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Introduction
Triazolopyrazine derivatives have emerged as a promising class of heterocyclic compounds in cancer research due to their diverse biological activities. This scaffold is a key component in several clinically approved drugs and is known to interact with various biological targets implicated in cancer progression. In vitro screening is the crucial first step in the drug discovery pipeline to identify lead compounds with potent and selective anticancer properties. This document outlines the standardized procedures for evaluating the efficacy of newly synthesized triazolopyrazine derivatives against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity of Triazolopyrazine Derivatives
The primary measure of anticancer activity in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic effects of various triazolopyrazine and related derivatives against several human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 1 | HCC1937 (Breast) | 7.01 | [1] |
| HeLa (Cervical) | 11.23 | [1] | |
| MCF-7 (Breast) | 48.28 | [1] | |
| Compound 2 | HCC1937 (Breast) | 25.12 | [1] |
| HeLa (Cervical) | 33.11 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 3 | HCC1937 (Breast) | 14.79 | [1] |
| HeLa (Cervical) | 21.38 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| Series 2 | |||
| Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [2][3] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [2][3] | |
| HeLa (Cervical) | 1.28 ± 0.25 | [2][3] | |
| Series 3 | |||
| Compound RB7 | HT-29 (Colon) | 8.18 | [4] |
| HCT-116 (Colon) | 6.587 - 11.10 | [4] | |
| Series 4 | |||
| MM129 | HeLa (Cervical) | 2xIC50 data available | [5] |
| HCT 116 (Colon) | 2xIC50 data available | [5] | |
| PC-3 (Prostate) | 2xIC50 data available | [5] | |
| BxPC-3 (Pancreatic) | 2xIC50 data available | [5] | |
| MM130 | HeLa (Cervical) | 2xIC50 data available | [5] |
| HCT 116 (Colon) | 2xIC50 data available | [5] | |
| PC-3 (Prostate) | 2xIC50 data available | [5] | |
| BxPC-3 (Pancreatic) | 2xIC50 data available | [5] | |
| MM131 | HeLa (Cervical) | 2xIC50 data available | [5] |
| HCT 116 (Colon) | 2xIC50 data available | [5] | |
| PC-3 (Prostate) | 2xIC50 data available | [5] | |
| BxPC-3 (Pancreatic) | 2xIC50 data available | [5] |
Experimental Workflow
The overall workflow for the in vitro screening of triazolopyrazine derivatives is depicted below. This process begins with the treatment of cancer cell lines with the compounds of interest, followed by a series of assays to determine their effects on cell viability, apoptosis, and cell cycle progression.
References
Application Notes and Protocols for Efficacy Testing of Triazolopyrazines
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Triazolopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. This document provides a comprehensive set of experimental protocols to assess the efficacy of novel triazolopyrazine derivatives, with a primary focus on their potential as anti-cancer and anti-malarial agents.
The protocols outlined below cover essential in vitro and in vivo assays to characterize the mechanism of action, determine potency, and evaluate the therapeutic potential of these compounds. The methodologies are designed to be robust and reproducible, providing a framework for generating high-quality data for preclinical drug development.
II. In Vitro Efficacy Testing
A systematic in vitro evaluation is the first step in characterizing the biological activity of triazolopyrazine compounds. The following protocols are designed to assess their direct effects on molecular targets and cellular functions.
A. Biochemical Kinase Inhibition Assays (c-Met and VEGFR-2)
Many triazolopyrazine derivatives have been identified as potent inhibitors of protein kinases, such as c-Met and VEGFR-2, which are crucial in cancer progression.[1][2]
Objective: To determine the in vitro potency of triazolopyrazine compounds to inhibit the enzymatic activity of c-Met and VEGFR-2 kinases.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the triazolopyrazine compound and a known inhibitor (e.g., Foretinib) in the Kinase Buffer with a final DMSO concentration not exceeding 1%.[1]
-
Dilute recombinant human c-Met or VEGFR-2 kinase in Kinase Buffer to a 2X working concentration.
-
Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP at its Kₘ concentration in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 10 µL of a detection solution containing a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm/615 nm).
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.
-
B. Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of triazolopyrazine compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][3]
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., A549, MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrazine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the compound concentration.
-
C. Cell Cycle Analysis
Objective: To determine the effect of triazolopyrazine compounds on the cell cycle progression of cancer cells.[2]
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of the triazolopyrazine compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and count the cells.
-
-
Fixation:
-
Resuspend approximately 1 x 10⁶ cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry and Data Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[6]
-
D. Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the triazolopyrazine-induced cell death is due to apoptosis.[2]
Methodology: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, can bind to the exposed PS and, when conjugated to a fluorophore (e.g., FITC), can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[7]
Protocol:
-
Cell Treatment and Harvesting:
-
Staining:
-
Flow Cytometry and Data Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
E. Western Blot Analysis
Objective: To investigate the effect of triazolopyrazine compounds on specific signaling pathways by analyzing the expression and phosphorylation status of key proteins.
Methodology: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the triazolopyrazine compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
III. In Vivo Efficacy Testing
Following promising in vitro results, the efficacy of lead triazolopyrazine compounds should be evaluated in relevant animal models.
A. Human Tumor Xenograft Model (Anti-Cancer Efficacy)
Objective: To evaluate the in vivo anti-tumor efficacy of triazolopyrazine compounds in an immunocompromised mouse model bearing human tumor xenografts.[11]
Methodology: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.[12]
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., A549) in a mixture of PBS and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).[12]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the triazolopyrazine compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
B. Murine Malaria Model (Anti-Malarial Efficacy)
Objective: To assess the in vivo efficacy of triazolopyrazine compounds against Plasmodium infection in a mouse model.
Methodology: The Peters' 4-day suppressive test is a standard method for evaluating the in vivo activity of antimalarial compounds against rodent malaria parasites.[13]
Protocol:
-
Infection:
-
Infect mice (e.g., CD-1 or BALB/c) intravenously or intraperitoneally with 1 x 10⁷ Plasmodium berghei-infected red blood cells.[13]
-
-
Treatment:
-
Randomize the infected mice into treatment and control groups.
-
Administer the triazolopyrazine compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.
-
-
Parasitemia Determination:
-
On day 4 post-infection, collect a blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasitemia suppression for each treatment group relative to the vehicle-treated control group.
-
Calculate the ED₅₀ (the dose that suppresses parasitemia by 50%).
-
IV. Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead triazolopyrazine compound in vivo.
Methodology: A single dose of the compound is administered to mice, and blood samples are collected at various time points to measure the drug concentration.
Protocol:
-
Dosing:
-
Administer a single dose of the triazolopyrazine compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of the triazolopyrazine compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
-
V. Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison of results.
Table 1: In Vitro Kinase Inhibition
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Tzp-001 | 15.2 | 89.5 |
| Tzp-002 | 5.8 | 32.1 |
| Foretinib | 9.4 | 1.6 |
Table 2: In Vitro Cellular Activity
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| Tzp-001 | 2.5 | 3.1 | 4.2 |
| Tzp-002 | 0.8 | 1.2 | 1.5 |
| Doxorubicin | 0.1 | 0.05 | 0.08 |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 0 |
| Tzp-002 | 25 | QD | 65 |
| Tzp-002 | 50 | QD | 85 |
Table 4: In Vivo Anti-Malarial Efficacy
| Treatment Group | Dose (mg/kg) | Parasitemia Suppression (%) |
| Vehicle | - | 0 |
| Tzp-003 | 10 | 45 |
| Tzp-003 | 30 | 92 |
| Chloroquine | 5 | 99 |
VI. Visualizations
Diagrams illustrating signaling pathways and experimental workflows can aid in understanding the rationale and design of the studies.
Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of triazolopyrazines.
Caption: Simplified VEGF/VEGFR-2 signaling pathway and the inhibitory action of triazolopyrazines.
Caption: Overall experimental workflow for testing the efficacy of triazolopyrazines.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-triazolo[1,5-a]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-triazolo[1,5-a]pyrazines.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of tetrahydro-triazolo[1,5-a]pyrazines, particularly focusing on the intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry approach.
Issue 1: Low or No Product Yield
Q: I am observing very low or no yield of my target tetrahydro-triazolo[1,5-a]pyrazine. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this scaffold can arise from several factors, primarily related to the efficiency of the intramolecular cycloaddition step. Here are common causes and recommended solutions:
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Incomplete Reaction: The intramolecular cyclization may not be proceeding to completion.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, and solvent is critical for the success of the CuAAC reaction.[1][2]
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Solution: A systematic optimization of reaction parameters is recommended.[2] Screen different copper(I) sources (e.g., CuI, CuBr) or in situ generation from copper(II) salts like CuSO₄ with a reducing agent (e.g., sodium ascorbate).[1] The use of a stabilizing ligand can significantly enhance reaction efficiency.[1]
-
-
Degradation of Product: The target molecule may be sensitive to harsh reaction or workup conditions.
-
Solution: Employ milder reagents and conditions where possible. If your product is sensitive to acidic or basic conditions, ensure the workup procedure is adjusted accordingly.[2]
-
-
Purity of Starting Materials: Impurities in the azido-alkyne precursor can interfere with the catalytic cycle and lead to side reactions.
-
Solution: Ensure the precursor is of high purity. Purification of the starting material before the cyclization step is recommended.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. How can I minimize these and improve the selectivity for the desired tetrahydro-triazolo[1,5-a]pyrazine?
A: The formation of side products is a common challenge, often stemming from intermolecular reactions or alternative cyclization pathways.
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Intermolecular Dimerization/Oligomerization: At high concentrations, the azido-alkyne precursor may react with other precursor molecules instead of cyclizing intramolecularly.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the precursor solution to the reaction vessel containing the catalyst over an extended period.
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-
Formation of Regioisomers: While the intramolecular CuAAC is generally regioselective for the 1,4-disubstituted triazole, the formation of other isomers can sometimes occur depending on the substrate and reaction conditions. The Huisgen [3+2] cycloaddition can result in a mixture of 1,4- and 1,5-substituted products.[3]
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Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II), leading to incomplete reaction and potential side reactions.[6]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final tetrahydro-triazolo[1,5-a]pyrazine product from the reaction mixture. What are effective purification strategies?
A: Purification can be challenging due to the presence of catalyst residues, ligands, and side products.
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Removal of Copper Catalyst: Copper residues can be problematic to remove completely.
-
Solution: After the reaction, the mixture can be passed through a short plug of silica gel to remove the copper catalyst. Washing the organic extract with an aqueous solution of a chelating agent like EDTA can also help in sequestering and removing copper ions.
-
-
Chromatographic Purification: Column chromatography is a common method for purifying the final product.
-
Solution: Use a suitable solvent system for column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] Monitoring the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to isolate the pure product.[7]
-
-
Simplified Purification: In some cases, the reaction conditions can be optimized to yield a product of high purity that requires minimal purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tetrahydro-triazolo[1,5-a]pyrazines?
A1: A highly efficient and practical method involves an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, of a suitable azido-alkyne precursor.[8] This approach is favored for its high yields, mild reaction conditions, and high regioselectivity.
Q2: How can I synthesize the chiral version of tetrahydro-triazolo[1,5-a]pyrazines?
A2: Chiral tetrahydro-[1][6][7]triazolo[1,5-a]pyrazines can be synthesized from α-amino acid derivatives.[8] The chirality is introduced from the starting amino acid, and the key step is a regioselective intramolecular "click" reaction.[8]
Q3: What are the key parameters to control in a CuAAC reaction for this synthesis?
A3: The key parameters to control are:
-
Catalyst System: The choice of copper(I) source and a stabilizing ligand is crucial for reaction efficiency.[1]
-
Solvent: A variety of solvents can be used, including mixtures of tert-butanol and water, or DMF.[7]
-
Temperature: Reactions are typically run at room temperature, but gentle heating can be applied for slower reactions.[1]
-
Concentration: As it is an intramolecular reaction, high dilution conditions are often preferred to minimize intermolecular side reactions.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reaction Time | Minutes to several hours | [1] |
| Temperature | Room temperature (can be heated to 45°C) | [1] |
| Catalyst Loading (CuSO₄·5H₂O) | 1-5 mol% | [7] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | [7] |
| Ligand to Copper Ratio | 1:1 to 5:1 | [1] |
| Yield (Intramolecular Click Reaction) | High (e.g., 92%) | [8] |
Experimental Protocols
Key Experiment: Intramolecular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure based on typical CuAAC reactions and can be adapted for the synthesis of tetrahydro-triazolo[1,5-a]pyrazines from a suitable azido-alkyne precursor.
Materials:
-
Azido-alkyne precursor (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
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Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azido-alkyne precursor (1.0 equiv).
-
Dissolve the precursor in the chosen solvent system (e.g., t-BuOH/H₂O 1:1). For intramolecular reactions, ensure the concentration is low (high dilution).
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In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
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In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tetrahydro-triazolo[1,5-a]pyrazine.[7]
Visualizations
Caption: A generalized experimental workflow for the synthesis of tetrahydro-triazolo[1,5-a]pyrazines.
Caption: A logical workflow for troubleshooting common synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing Triazolopyrazine Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyrazines. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in triazolopyrazine synthesis can stem from several factors. A primary consideration is the stability of your starting materials and intermediates. For instance, in photoredox-mediated reactions, starting materials can sometimes degrade under the reaction conditions.[1]
Troubleshooting Steps:
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Reagent Quality: Ensure the purity and dryness of your solvents and reagents. Anhydrous conditions are often critical.
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Reaction Temperature: Temperature can significantly impact yield. For the coupling of primary alcohols with chloro-heterocycles, for example, a moderate temperature of 40°C has been used effectively.[1] For cyclization reactions, temperatures can range from 55°C to 80°C depending on the specific substrates and reagents.[2][3][4][5]
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Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Insufficient or excessive reaction times can lead to incomplete conversion or product degradation. Reactions can range from 1 hour to 24 hours.[1][2][5][6]
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Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side product formation. For example, in the synthesis of certain pyrazine derivatives, a slight excess of isocyanates (1.2 mmol) and triethylamine (1.5 mmol) relative to the triazolopyrazine hydrochloride (1 mmol) is used.[6]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: The formation of unexpected side products is a common challenge. These can arise from various processes, including disproportionation reactions or reactions with competing nucleophiles like hydroxide.[1][7]
Troubleshooting Steps:
-
Product Characterization: Thoroughly characterize your purified product and any isolated side products using techniques like NMR, MS, and X-ray crystallography to understand their structures.[1][7]
-
Control of Nucleophiles: In reactions involving nucleophilic substitution, ensure that your desired nucleophile is not in competition with residual water or other nucleophilic species. For instance, in the synthesis of ether-substituted triazolopyrazines, the formation of a hydroxide addition product can occur.[1]
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Purification Method: Optimize your purification strategy. Silica flash chromatography with a stepwise gradient of solvents (e.g., n-hexane/EtOAc) is a common method for separating the desired product from impurities.[8]
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Reaction Conditions: Re-evaluate your reaction conditions as described in Q1. Temperature, reaction time, and stoichiometry can all influence the prevalence of side reactions.
Q3: My product is difficult to isolate or purify. What strategies can I employ?
A3: Isolation and purification can be challenging due to the physicochemical properties of the triazolopyrazine derivatives.
Troubleshooting Steps:
-
Extraction: After quenching the reaction, ensure proper extraction with a suitable organic solvent, such as ethyl acetate.[6]
-
Chromatography: As mentioned, silica gel column chromatography is a powerful tool. Experiment with different solvent systems to achieve optimal separation. For some derivatives, a mixture of ethyl acetate and cyclohexane (e.g., 20/80) has been effective.[2]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
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Precipitation: In some cases, the product can be precipitated from the reaction mixture by partially evaporating the solvent under reduced pressure.[5]
Experimental Protocols
Below are detailed methodologies for key synthetic steps in triazolopyrazine synthesis.
Protocol 1: Synthesis of Ether-Substituted Triazolopyrazines via Nucleophilic Substitution [1][8]
-
Dissolve the chloro-heterocycle scaffold (1.70 mmol) and the primary alcohol (1.70 mmol, 1 eq.) in anhydrous toluene (10 mL).
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Add potassium hydroxide (KOH) (312 mg, 5.58 mmol, 3.3 eq.) and 18-crown-6 (36 mg, 0.14 mmol, 0.08 eq.) to the mixture.
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Stir the reaction mixture at 40°C for 1 to 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with aqueous workup and extraction.
-
Purify the crude product by silica flash chromatography using a stepwise gradient of n-hexane/EtOAc.
Protocol 2: Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][7][9]triazolo Pyrazine Derivatives [6]
-
Suspend 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][7][9]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM) (10 mL) at room temperature.
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Add triethylamine (1.5 mmol).
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Add the corresponding isocyanate (1.2 mmol).
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Stir the reaction mixture at room temperature for 5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and extract with ethyl acetate.
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Dry the organic layer and concentrate to obtain the crude product for further purification if necessary.
Protocol 3: Cyclization to form 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine [2][5]
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Add the intermediate N'-(2-(2-aminoethylamino)acetyl)-2,2,2-trifluoroacetohydrazide (96 mmol) to methanol (80 mL) in a flask and stir to form a white slurry.
-
Heat the mixture to 55°C.
-
Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise.
-
Maintain the reaction at 55°C for 1 hour.
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Partially evaporate the solvent at 20°C under reduced pressure until crystal precipitation occurs.
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Filter the mixture, wash the filter cake with ethanol, and dry under vacuum to obtain the product.
Data Presentation: Comparison of Reaction Conditions
| Reaction Type | Starting Materials | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Nucleophilic Substitution | Chloro-heterocycle, Primary alcohol | KOH, 18-crown-6 | Toluene | 40°C | 1-3 h | - | [1][8] |
| Amide Coupling | Triazolopyrazine HCl, Isocyanate | Triethylamine | DCM | RT | 5 h | Excellent | [6] |
| Cyclization | N'-(2-(2-aminoethylamino)acetyl)-trifluoroacetohydrazide | Conc. HCl | Methanol | 55°C | 1 h | Good | [2][5] |
| Cyclization | 2-Hydrazinopyrazine | Triethoxy methane | - | 80°C | - | - | [3][4] |
| Dehydration/Cyclization | N'-(2-chloroacetyl)-trifluoroacetohydrazide | POCl₃ | Acetonitrile | 80°C | 24 h | - | [2][5] |
Visualizations
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: Common purification techniques include simple solvent evaporation, recrystallization, column chromatography, and filtration with washing. In some highly efficient syntheses, the product can be obtained in high purity by simply evaporating the reaction solvent. For instances requiring further purification, methods like column chromatography (e.g., with an ethyl acetate/cyclohexane mobile phase) or forming a hydrochloride salt followed by filtration and washing are employed.[1][2]
Q2: What level of purity can I expect from these purification methods?
A2: The expected purity can be quite high, depending on the chosen method and the nature of the impurities. For instance, formation of the hydrochloride salt followed by filtration and washing has been reported to yield purities of 99.3% as determined by HPLC.[3] Commercial suppliers also offer this compound with purities of 97% or ≥98%.[4][5][6]
Q3: What are the likely impurities in the synthesis of this compound?
A3: While specific impurities depend on the synthetic route, they can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in syntheses involving cyclization reactions, incomplete cyclization can lead to open-chain precursors as impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is not pure after solvent evaporation. | The reaction may not have gone to completion, or side products may have formed. | - Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system. - Column Chromatography: Purify the product using silica gel column chromatography. A common mobile phase is a mixture of ethyl acetate and cyclohexane.[2] - Salt Formation: Consider converting the product to a salt (e.g., hydrochloride salt) to facilitate purification by precipitation and filtration.[3][7] |
| Low yield after purification. | The product may be lost during purification steps. | - Optimize Recrystallization: Ensure the correct solvent is chosen for recrystallization to minimize loss in the mother liquor. - Careful Chromatography: Pay close attention to fraction collection during column chromatography to avoid discarding fractions containing the product. - Thorough Extraction: If liquid-liquid extraction is used prior to purification, ensure complete extraction of the product from the aqueous layer. |
| Difficulty in removing a specific impurity. | The impurity may have similar polarity to the desired product. | - Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system for elution. - Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution. |
| Product is an oil instead of a solid. | The product may be impure or amorphous. | - Trituration: Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. - Seed Crystal: If a small amount of solid product is available, use it as a seed crystal to induce crystallization of the bulk material. |
Quantitative Data Summary
| Purification Method | Reported Purity | Reference |
| Salt formation (hydrochloride) and filtration | 99.3% (HPLC) | [3] |
| Commercially Available | 97% | [4][5] |
| Commercially Available | ≥98% | [4][6] |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in cyclohexane).[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 4. Triazolopyrazines | Fisher Scientific [fishersci.com]
- 5. This compound - CAS:123291-54-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. proactivemr.com [proactivemr.com]
- 7. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
Technical Support Center: Triazolopyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of triazolopyrazines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Issue 1: Low Yield or No Product Formation
Question: I am getting a very low yield or no desired triazolopyrazine product. What are the potential causes and how can I improve my yield?
Answer: Low yields are a common issue in organic synthesis and can stem from several factors in the context of triazolopyrazine synthesis. Here are some common causes and troubleshooting tips:
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Incomplete Reaction: The cyclization or condensation reaction may not be going to completion.
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Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure efficient stirring to improve reaction kinetics.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.
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Solution: Screen different solvents, as polarity can influence reaction pathways. The choice of base is also critical; ensure it is strong enough to deprotonate the necessary starting materials but not so harsh that it causes degradation. If using a catalyst, ensure it is active and used in the correct loading.
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Degradation of Starting Materials or Product: Triazolopyrazine derivatives or the starting materials can be sensitive to harsh reaction or workup conditions.
-
Solution: Use milder reagents and conditions where possible. For example, avoid overly acidic or basic conditions during workup if your product is sensitive. In cases of photoredox catalysis, photodegradation can be a significant issue. Reducing the light intensity or the reaction time may improve the yield.[1]
-
-
Purity of Starting Materials: Impurities in starting materials can lead to unwanted side reactions and the formation of byproducts, consuming your reagents and lowering the yield of the desired product.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary before use.
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Issue 2: Formation of an Unexpected Isomer - The Dimroth Rearrangement
Question: I have isolated a product with the correct mass for my target triazolopyrazine, but the NMR spectrum is inconsistent with the expected structure. Could it be an isomer?
Answer: Yes, it is highly likely you have formed an isomeric product through a Dimroth rearrangement. This is a common rearrangement reaction in fused 1,2,4-triazole systems, leading to a thermodynamically more stable isomer.
-
Mechanism: The Dimroth rearrangement typically proceeds through a ring-opening of the triazole ring to form a diazo intermediate, followed by rotation and ring-closure to form the rearranged isomer. This process can be catalyzed by acid or base.
Troubleshooting and Prevention:
-
Control of pH: The rearrangement can be favored by either acidic or basic conditions. Carefully control the pH of your reaction mixture. If the rearrangement is problematic, consider running the reaction under neutral conditions if possible.
-
Reaction Temperature: Higher temperatures can sometimes promote the rearrangement. Running the reaction at a lower temperature for a longer duration may help to minimize the formation of the rearranged product.
-
Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement. Experiment with different solvents to see if the formation of the isomer can be suppressed.
Issue 3: Unexpected Substitution Side Products
Question: I am observing unexpected side products where a different nucleophile has added to the ring, or substitution has occurred at an unexpected position. Why is this happening?
Answer: The electron-deficient nature of the triazolopyrazine ring system makes it susceptible to nucleophilic attack. This can sometimes lead to unexpected substitution patterns.
-
Reaction with Solvent or Residual Water: If your reaction is conducted in the presence of nucleophilic solvents (e.g., alcohols) or residual water, these can sometimes compete with your intended nucleophile. For instance, the formation of a hydroxylated byproduct has been observed when hydroxide acts as the nucleophile instead of the intended alkoxide.[1]
-
Troubleshooting: Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and reagents.
-
-
tele-Substitution: This is a phenomenon where substitution occurs at a position remote from the leaving group. This has been observed in 5-halogenated triazolopyrazines.[2][3]
-
Conditions Favoring tele-Substitution:
-
Troubleshooting: To favor the expected ipso-substitution, consider using a more polar solvent and stoichiometric amounts of the nucleophile and base.[3]
-
Issue 4: Side Reactions in Radical-Based Functionalization
Question: I am using a photoredox-catalyzed reaction to functionalize my triazolopyrazine and observing multiple byproducts. What are the likely side reactions?
Answer: Photoredox catalysis and other radical-based methods can introduce unique side reactions.
-
Disproportionation: Radical intermediates can react with each other in a disproportionation reaction, leading to both reduced and oxidized byproducts. This has been noted as a possible source of side products in the late-stage functionalization of triazolopyrazines.[1][4]
-
Dechlorination: In reactions involving chlorinated triazolopyrazine scaffolds, the formation of dechlorinated side products has been observed.[1] This can occur through a radical mechanism.
-
Photodegradation: The starting material or the desired product can be sensitive to the light source used in photoredox catalysis, leading to degradation and a complex mixture of byproducts.[1]
-
Troubleshooting:
-
Optimize Light Intensity: Reducing the intensity of the light source can sometimes minimize photodegradation.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.[1]
-
Degas the Reaction Mixture: Removing oxygen is crucial in many radical reactions to prevent unwanted side reactions.
-
-
Data Presentation: Side Product Formation
The following table summarizes common side reactions and the conditions known to influence their formation. Quantitative data on the ratios of products to byproducts is often specific to the exact substrates and reaction conditions and is not widely published in a comparative format.
| Side Reaction/Issue | Common Cause(s) | Factors Favoring Side Reaction | Suggested Mitigation Strategies |
| Dimroth Rearrangement | Isomerization to a more stable triazole isomer | Acidic or basic conditions, high temperatures | Control pH, lower reaction temperature |
| tele-Substitution | Nucleophilic attack at a remote position | Less polar solvents, "softer" nucleophiles, excess nucleophile, larger halogen leaving groups[2][3] | Use polar solvents, stoichiometric reagents |
| Hydroxylation | Reaction with residual water/hydroxide | Presence of water in reagents or solvents | Use anhydrous conditions |
| Dechlorination | Radical-mediated removal of chlorine | Radical reaction conditions | Optimize radical initiator/catalyst and reaction time |
| Photodegradation | Decomposition under photochemical conditions | High light intensity, prolonged reaction time[1] | Reduce light intensity, shorten reaction time[1] |
| 1,3,4-Oxadiazole Formation | Competing cyclization of acylhydrazide intermediate | Presence of water, high temperatures | Use anhydrous conditions, lower reaction temperature |
| N,N-Disubstitution | Over-reaction of an amine nucleophile | Excess aldehyde/alkylating agent | Use a 1.2:1 molar ratio of amine to aldehyde |
Experimental Protocols
Below are generalized experimental protocols for key steps in triazolopyrazine synthesis. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Synthesis of a[1][5][2]Triazolo[4,3-a]pyrazine from a Hydrazinopyrazine
This protocol describes the cyclization of a hydrazinopyrazine with an orthoester to form the triazolopyrazine core.
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Reaction Setup: To a solution of the hydrazinopyrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser, add the orthoester (e.g., triethyl orthoformate, 3-5 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Late-Stage Functionalization via Photoredox Catalysis (Example: Methylation)
This protocol is a general guide for a photoredox-catalyzed methylation reaction.
-
Reaction Setup: In a reaction vial, combine the triazolopyrazine substrate (1.0 eq.), a methyl source (e.g., tert-butyl peracetate, 3.0 eq.), and a photoredox catalyst (e.g., [Ir(dF-CF3-ppy)2(dtbpy)]PF6, 2 mol%).[1]
-
Solvent and Degassing: Add a suitable solvent mixture (e.g., 1:1 TFA/ACN) and sparge the mixture with nitrogen or argon for 15-20 minutes to remove oxygen.[1]
-
Reaction: Stir the reaction mixture while irradiating with a light source (e.g., blue LEDs) for the required time (e.g., 12-16 hours).[1] The reaction temperature should be controlled.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product is often a complex mixture and typically requires purification by preparative HPLC (e.g., reverse-phase C18).[1]
Mandatory Visualizations
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Spectroscopic Analysis of Triazolopyrazines
Welcome to the technical support center for the spectroscopic analysis of triazolopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guides & FAQs
This section addresses common issues you may face during the spectroscopic analysis of triazolopyrazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the peaks in my ¹H NMR spectrum broad?
Answer: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening. Re-shimming the spectrometer is the first step in troubleshooting.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting your sample may resolve this issue.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., NH or OH protons) can appear as broad signals. To confirm this, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium, and their corresponding peaks will disappear or decrease in intensity.
-
Incomplete Dissolution: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks. Ensure complete solubility in your chosen deuterated solvent.
Question: My baseline is distorted and not flat. What should I do?
Answer: A distorted baseline can be caused by:
-
Receiver Gain Set Too High: If the receiver gain is too high, it can lead to clipping of the free induction decay (FID) and a distorted baseline. Reduce the receiver gain and re-acquire the spectrum.
-
Acoustic Ringing: This can be an issue with some probes. Processing the FID with a backward linear prediction or adjusting the digital filter can help.
-
Very Strong Signals: An intense solvent peak or a very concentrated sample can lead to baseline artifacts.[1] Using solvent suppression techniques or reducing the sample concentration can mitigate this.
Question: I am seeing unexpected peaks in my spectrum. What could be the cause?
Answer: Extraneous peaks can originate from:
-
Residual Solvent in the NMR Tube: Acetone is a common contaminant from cleaning and can take hours to fully evaporate from an NMR tube, even when dried in an oven.[2]
-
Contaminated Deuterated Solvent: Solvents can absorb moisture or other impurities over time. Using a fresh ampoule of deuterated solvent is recommended.
-
Grease: If you are using a jointed NMR tube, silicone grease can introduce broad peaks.
-
Rotamers: Some triazolopyrazine derivatives can exist as rotamers (conformational isomers that are slow to interconvert on the NMR timescale), leading to a more complex spectrum than expected.[3] Acquiring the spectrum at a higher temperature can sometimes coalesce these peaks.[2]
Mass Spectrometry (MS)
Question: I am observing a poor signal-to-noise ratio or low signal intensity for my triazolopyrazine compound. What are the possible reasons?
Answer: Low signal intensity is a frequent issue in MS and can be attributed to several factors:
-
Sample Concentration: The sample may be too dilute to produce a strong signal or too concentrated, leading to ion suppression.[4] Optimizing the sample concentration is crucial.
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) and the solvent system can significantly impact the ionization efficiency of your triazolopyrazine derivative. Ensure the mobile phase is compatible with the chosen ionization mode.
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[4]
-
Sample Degradation: Some triazolopyrazines can be unstable and may degrade in certain solvents or at specific pH values. A study on a triazolopyrazine precursor found that using N,N-dimethylformamide as the sample solvent prevented spontaneous degradation.[3][5]
Question: My peaks are splitting or showing tailing in my LC-MS chromatogram. How can I fix this?
Answer: Poor peak shape can compromise resolution and quantification. Common causes include:
-
Column Contamination: Contaminants on the guard or analytical column can lead to peak splitting and tailing.[6]
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolving the sample in the mobile phase is ideal.[6]
-
Presence of Rotamers: For certain triazolopyrazine derivatives, the presence of rotamers can lead to broad or split peaks. Increasing the column temperature can help to coalesce these peaks into a single, sharper peak.[3][5]
-
Secondary Interactions: The triazolopyrazine core is rich in nitrogen atoms, which can interact with active sites on the silica support of the column, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
Question: I am having trouble with the reproducibility of my retention times. What should I check?
Answer: Drifting retention times can be due to:
-
Unstable Pump Flow: Air bubbles in the pump or worn pump seals can cause fluctuations in the flow rate.[5]
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[6]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift, especially in gradient elution.[6]
UV-Vis Spectroscopy
Question: How do I choose the right solvent for my triazolopyrazine sample?
Answer: The ideal solvent for UV-Vis spectroscopy should not absorb in the same wavelength range as your compound. Solvents without conjugated systems, such as water, ethanol, and hexane, are generally good choices. The polarity of the solvent can also influence the absorption spectrum, so consistency in the solvent used is important for comparing results.
Question: My absorbance reading is above the linear range of the spectrophotometer. What should I do?
Answer: An absorbance reading above ~1.5 is generally considered outside the linear range of most spectrophotometers. You should dilute your sample with the same solvent used for the blank and re-measure the absorbance.
Question: I am not seeing a clear absorption peak. What could be the problem?
Answer: This could be due to several reasons:
-
Low Concentration: The concentration of your sample may be too low to detect a significant absorbance. Try preparing a more concentrated sample.
-
Incorrect Wavelength Range: Ensure you are scanning over the appropriate wavelength range for your triazolopyrazine derivative. These compounds typically absorb in the UV region.
-
Sample Decomposition: Your compound may have degraded. Prepare a fresh sample and measure its absorbance promptly.
Quantitative Data
The following tables summarize typical spectroscopic data for triazolopyrazine derivatives based on published literature.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Triazolopyrazines in DMSO-d₆
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H-5 | 7.38 - 7.76 | Chemical shift is sensitive to substituents on the triazolopyrazine core.[7] |
| H-6 | 7.38 - 7.59 | Often appears as a doublet coupled to H-5.[7] |
| Aromatic Protons (on substituent) | 6.90 - 7.93 | Dependent on the nature and position of the substituent on the phenyl ring.[7] |
| Methylene Protons (linker) | 0.91 - 4.42 | Varies significantly based on the atoms attached to the methylene group. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Triazolopyrazine Core in DMSO-d₆
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| C-3 | ~150 - 155 | |
| C-5 | ~142 - 144 | |
| C-6 | ~115 - 120 | |
| C-8 | ~147 - 148 | Highly influenced by the substituent at this position.[7] |
| C-9a | ~139 - 140 | [7] |
Table 3: Common Mass Spectrometry Fragmentation Patterns for s-Triazolo[4,3-a]pyrazines
| Precursor Ion | Fragmentation Pathway | Common Neutral Loss |
| [M+H]⁺ | Loss of nitrogen from the molecular ion | N₂ |
| [M+H]⁺ | Elimination of alkyl cyanide from the 5-membered ring (for 3-alkyl derivatives) | R-CN |
| [M+H]⁺ | Predominant loss of the triazole ring (for 3-carbonyl or thiocarbonyl derivatives) | |
| [M+H]⁺ | Elimination of cyanamide (for 3-amino derivatives) | CH₂N₂ |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 2-5 mg of the triazolopyrazine compound for ¹H NMR and 10-20 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.
Protocol 2: LC-MS/MS Analysis of a Triazolopyrazine Derivative
This protocol is adapted from a method for the analysis of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (NTTP).[3]
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity HSS T3 or equivalent C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C (elevated temperature may be needed to improve the peak shape of compounds with rotamers).[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM). For NTTP, transitions of m/z 222.15 → 42.05 and m/z 222.15 → 192.15 were monitored.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., N,N-dimethylformamide to prevent degradation)[3] and filter before injection.
Protocol 3: UV-Vis Spectrophotometric Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the triazolopyrazine is soluble (e.g., ethanol, methanol, water).
-
Blank Preparation: Fill a cuvette with the chosen solvent to be used as a blank.
-
Sample Preparation: Prepare a stock solution of the triazolopyrazine compound of a known concentration. From the stock solution, prepare a dilution that will have an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.5).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record the baseline.
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Use the Beer-Lambert law (A = εcl) to calculate the concentration if the molar absorptivity (ε) is known.
Visualizations
References
- 1. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Solubility Challenges with Triazolopyrazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with triazolopyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrazine compound shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a known challenge for some triazolopyrazine derivatives due to their often rigid, planar, and hydrophobic nature.[1][2] The first steps in addressing this issue involve understanding the physicochemical properties of your specific compound and exploring simple formulation strategies. We recommend the following initial approach:
-
Physicochemical Characterization: If not already known, determine the compound's pKa and logP. The pKa will indicate if the compound's ionization state can be manipulated with pH, while the logP will confirm its lipophilicity.
-
Co-solvent Screening: A simple and rapid method to improve solubility is the use of water-miscible organic co-solvents.[3] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG 400). It is crucial to perform these tests at low co-solvent concentrations (e.g., 1-5%) to ensure compatibility with downstream biological assays.
-
pH Adjustment: For ionizable triazolopyrazine compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[3] For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.
Q2: I've tried using DMSO as a co-solvent, but my triazolopyrazine compound precipitates upon dilution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and often occurs when a compound is dissolved at a high concentration in a strong organic solvent like DMSO and then introduced into an aqueous medium where its solubility is much lower.[4] This is a key reason why kinetic solubility assays are performed.[4][5] Here are several strategies to mitigate this problem:
-
Lower the Stock Concentration: Prepare a more dilute stock solution of your compound in DMSO. This will result in a lower final DMSO concentration and a lower compound concentration in your assay, which may be below the precipitation point.
-
Use a Different Co-solvent: Experiment with other co-solvents such as ethanol, propylene glycol, or PEG 400, which may have different solubilizing properties and can sometimes prevent precipitation more effectively.[3]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7] This can be a very effective way to prevent precipitation.
-
Consider a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F68 can help to maintain the compound in solution by forming micelles.
Q3: How do I determine the solubility of my triazolopyrazine compound quantitatively?
A3: There are two primary types of solubility measurements: kinetic and thermodynamic solubility.[4][8]
-
Kinetic Solubility: This measures the concentration of a compound in solution at the point when an induced precipitate first appears after adding a concentrated DMSO stock to an aqueous buffer.[4][5] It is a high-throughput method often used in early drug discovery.
-
Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium solubility of the solid form of the compound in a solvent.[3][9] The "shake-flask" method is the gold standard for this measurement, where an excess of the solid compound is agitated in the solvent until equilibrium is reached (typically 24-48 hours).[6][9]
Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound is insoluble in 100% DMSO. | Highly crystalline or high molecular weight compound. | Gently warm the solution (e.g., to 30-40°C). Use sonication to aid dissolution. If still insoluble, consider alternative organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10] |
| Solubility is still low after trying co-solvents and pH adjustment. | The compound is non-ionizable and highly lipophilic. | Explore more advanced formulation strategies such as complexation with cyclodextrins or creating a solid dispersion.[6][10] See protocols below. |
| Inconsistent solubility results between experiments. | - Incomplete equilibration in thermodynamic solubility measurements.- Pipetting errors with DMSO stock solutions.- Compound degradation. | - Ensure sufficient shaking time (at least 24 hours) for thermodynamic solubility.[6]- Use calibrated pipettes and proper technique.- Assess compound stability in the chosen solvent and buffer system using HPLC or LC-MS.[10] |
| Precipitation occurs over time in a prepared solution. | The solution is supersaturated and thermodynamically unstable. | This is common with solutions prepared from amorphous material or by rapidly crashing out of a co-solvent.[3] Prepare fresh solutions before each experiment or use a formulation strategy that enhances thermodynamic solubility, such as a stable salt or co-crystal. |
Data on Solubility Enhancement of Representative Triazolopyrazines
The following tables provide illustrative data on the solubility of hypothetical triazolopyrazine compounds (TPZ-1 and TPZ-2) to demonstrate the potential effectiveness of various enhancement techniques. Note: This data is for example purposes only and actual results will vary depending on the specific compound.
Table 1: Aqueous Solubility of Representative Triazolopyrazine Compounds
| Compound | Intrinsic Aqueous Solubility (pH 7.4) (µg/mL) |
| TPZ-1 (Basic, pKa ~5.5) | < 1 |
| TPZ-2 (Neutral) | < 0.5 |
Table 2: Effect of pH on the Solubility of TPZ-1
| pH | Solubility of TPZ-1 (µg/mL) | Fold Increase |
| 7.4 | < 1 | - |
| 5.5 | 15 | > 15 |
| 4.0 | 120 | > 120 |
| 2.0 | > 500 | > 500 |
Table 3: Effect of Co-solvents on the Solubility of TPZ-2 (at pH 7.4)
| Co-solvent System | Solubility of TPZ-2 (µg/mL) | Fold Increase |
| 5% DMSO in water | 5 | > 10 |
| 5% PEG 400 in water | 8 | > 16 |
| 20% PEG 400 in water | 55 | > 110 |
Table 4: Effect of Cyclodextrin and Solid Dispersion on the Solubility of TPZ-2 (at pH 7.4)
| Formulation | Solubility of TPZ-2 (µg/mL) | Fold Increase |
| 2% HP-β-CD | 25 | > 50 |
| 1:5 Solid Dispersion with PVP K30 | 95 | > 190 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput screening methods.[8][11][12]
Objective: To determine the kinetic solubility of a triazolopyrazine compound.
Materials:
-
Triazolopyrazine compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for UV detection)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis plate reader or nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the triazolopyrazine compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).
-
Addition to Buffer: Using a multichannel pipette, add 2 µL of each DMSO concentration to a new 96-well plate containing 98 µL of PBS in each well. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λmax. Quantify the concentration using a standard curve prepared in 2% DMSO/PBS.
-
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol is based on the traditional and most reliable method for determining equilibrium solubility.[6][9]
Objective: To determine the thermodynamic solubility of a triazolopyrazine compound.
Materials:
-
Solid triazolopyrazine compound
-
Chosen solvent (e.g., water, PBS pH 7.4, or other buffers)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV/Vis spectrophotometer
Procedure:
-
Add Excess Solid: Add an excess amount of the solid triazolopyrazine compound to a glass vial (e.g., 1-2 mg in 1 mL of solvent). Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature for 24-48 hours.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Clarification: To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clarified supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV/Vis spectrophotometry.[10][13]
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines a method for preparing and evaluating a cyclodextrin inclusion complex.[6]
Objective: To enhance the aqueous solubility of a triazolopyrazine compound using cyclodextrin complexation.
Materials:
-
Triazolopyrazine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water at a desired concentration (e.g., 2-10% w/v).
-
Add Compound: While stirring, slowly add an excess amount of the triazolopyrazine compound to the cyclodextrin solution.
-
Complexation: Continue stirring the suspension at room temperature for 24-48 hours.
-
Determine Solubility (Phase Solubility Diagram): After equilibration, take aliquots, filter or centrifuge to remove undissolved compound, and quantify the concentration of the dissolved triazolopyrazine. This can be done for a range of cyclodextrin concentrations to generate a phase solubility diagram.
-
Prepare Solid Complex (Optional): To prepare a solid form, use a 1:1 or 1:2 molar ratio of the triazolopyrazine to HP-β-CD. Dissolve the HP-β-CD in a minimal amount of water, then add the triazolopyrazine dissolved in a small amount of a volatile organic solvent (e.g., ethanol). Stir until a clear solution is formed. Freeze the solution and then lyophilize to obtain a dry powder of the inclusion complex. The solubility of this powder can then be tested using Protocol 2.
Protocol 4: Solubility Enhancement using Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion.[10][13]
Objective: To enhance the solubility and dissolution rate of a triazolopyrazine compound by creating a solid dispersion.
Materials:
-
Triazolopyrazine compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), or Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, or acetone) that dissolves both the compound and the polymer.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the triazolopyrazine compound and the chosen polymer in the volatile organic solvent. A common starting ratio is 1:5 (compound:polymer by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the inside of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Evaluation: Determine the aqueous solubility of the resulting solid dispersion powder using the shake-flask method (Protocol 2). Compare this to the solubility of the pure crystalline compound.
Visualizations
Caption: Logical workflow for troubleshooting triazolopyrazine solubility.
Caption: Workflow for the solvent evaporation method.
Caption: Workflow for cyclodextrin complexation studies.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. researchgate.net [researchgate.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Late-Stage Functionalization of the Triazolopyrazine Scaffold
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the late-stage functionalization (LSF) of the triazolopyrazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for late-stage functionalization of the triazolopyrazine scaffold?
A1: Common LSF strategies for the triazolopyrazine scaffold include radical-based methods like photoredox catalysis and the use of Diversinate™ reagents to introduce alkyl and fluoroalkyl groups.[1][2][3][4] Another prevalent approach is nucleophilic aromatic substitution, particularly amination reactions, to introduce diverse amine functionalities.[5] These methods leverage the inherent reactivity of the electron-deficient triazolopyrazine core.[1]
Q2: What are the main challenges encountered during the late-stage functionalization of triazolopyrazines?
A2: Researchers often face challenges with regioselectivity, where functionalization occurs at an undesired position on the pyrazine ring.[5] The formation of unexpected side products, such as dechlorinated compounds or products of disproportionation reactions, is another common issue.[1][2][3][4] Catalyst inhibition due to the coordinating nature of the pyrazine nitrogens can also lead to low or no yield, particularly in palladium-catalyzed cross-coupling reactions.[6][7]
Q3: How can I improve the regioselectivity of amination reactions on a halogenated triazolopyrazine scaffold?
A3: Interestingly, with 5-halogenated triazolopyrazines, nucleophilic substitution by amines often occurs at the 8-position (tele-substitution) rather than the expected 5-position (ipso-substitution).[5] Conditions that favor this tele-substitution pathway include using an excess of the amine nucleophile, employing softer nucleophiles, using less polar solvents, and having a larger halogen at the 5-position.[8]
Q4: What analytical techniques are crucial for characterizing the products of triazolopyrazine functionalization?
A4: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, ROESY, COSY), UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[1][5] In many cases, X-ray crystallography is used to confirm the final structure of the synthesized analogues.[1][2][4][5]
Troubleshooting Guides
Problem 1: Low or No Yield in Photoredox-Catalyzed Methylation
| Possible Cause | Suggested Solution |
| Inappropriate Light Intensity | The intensity of the light source is critical. For instance, in some photoredox-catalyzed methylations of triazolopyrazine scaffolds, reducing the light intensity from 45 to 20 W/cm² has been shown to significantly improve the yield.[3] |
| Degradation of Catalyst or Reagents | Ensure all reagents are fresh and the catalyst has not decomposed. The reaction mixture should be properly degassed (e.g., by nitrogen sparging) to remove oxygen, which can quench the excited state of the photocatalyst.[3] |
| Sub-optimal Solvent System | The choice of solvent can influence the reaction efficiency. A 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN) has been used successfully for photoredox methylations of this scaffold.[3] |
Problem 2: Formation of Unexpected Side Products in Radical Functionalization
| Possible Cause | Suggested Solution |
| Radical Disproportionation | Minor and unexpected side products can arise from radical disproportionation reactions.[1][2][4] |
| Dechlorination | In reactions involving chlorinated triazolopyrazine scaffolds, unexpected 5-dechlorinated products have been observed.[3] |
| Competitive Nucleophiles | In aqueous conditions, water or hydroxide can act as competitive nucleophiles, leading to undesired byproducts.[4] |
Solution for all above causes: Purification of the crude reaction product is crucial. Reversed-phase C18 High-Performance Liquid Chromatography (HPLC) with a methanol/water gradient containing 0.1% TFA is an effective method for isolating the desired product from various side products.[3] Careful analysis of all isolated products can also provide mechanistic insights.
Problem 3: Poor Conversion in Amination of Halogenated Triazolopyrazines
| Possible Cause | Suggested Solution |
| Insufficient Amine Nucleophile | Using an excess of the primary amine can help drive the reaction to completion, even at room temperature, compensating for potentially low reaction rates.[5] |
| Steric Hindrance | While tertiary alkylamines have been successfully introduced at the 8-position, significant steric hindrance around the reaction site or on the nucleophile can slow down the reaction.[5] |
| Incorrect Solvent | The polarity of the solvent can influence the reaction pathway. For tele-substitution at the 8-position, less polar solvents are generally preferred.[8] |
Experimental Protocols
Key Experiment 1: Photoredox-Catalyzed Methylation
This protocol is adapted from studies on the methylation of the Open Source Malaria (OSM) triazolopyrazine scaffold.[3]
-
Reaction Setup: In a suitable reaction vessel, combine the triazolopyrazine scaffold, the iridium photocatalyst, and the methylating agent.
-
Solvent Addition: Add a 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN).
-
Degassing: Sparge the mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the stirred reaction mixture with a blue light source (e.g., a Kessil® photoreactor) at a controlled intensity (e.g., 20 W/cm²) for 16 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under vacuum. Purify the crude product using reversed-phase C18 HPLC with a methanol/water gradient containing 0.1% TFA to isolate the methylated product.
Key Experiment 2: Functionalization using Diversinate™ Reagents
This method allows for the introduction of various fluoroalkyl groups onto the triazolopyrazine scaffold.[1][3]
-
Reagent Preparation: Prepare a mixture of the triazolopyrazine scaffold, the Diversinate™ salt (2 equivalents), and trifluoroacetic acid (TFA, 5 equivalents) in a solvent system of DMSO/CH₂Cl₂/H₂O (5:5:2).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Cooling: Cool the reaction vessel to 4 °C in an ice bath.
-
Oxidant Addition: Slowly add aqueous tert-butylhydroperoxide (TBHP, 70%, 3 equivalents) over five minutes.
-
Reaction Progression: Continue stirring for 1 hour at 4 °C, then allow the reaction to slowly warm to room temperature and stir for an additional 16 hours.
-
Purification: Dry the reaction mixture under vacuum and purify the products using C18 HPLC (MeOH/H₂O/0.1% TFA).
Data Summary
Table 1: Antimalarial Activity of Functionalized Triazolopyrazine Analogues
| Compound Type | Modification | Antimalarial Activity (IC₅₀, µM) | Cytotoxicity (HEK293) | Reference |
| Photoredox/Diversinate™ Products | Methylation, Difluoroethylation, etc. | 0.3 to >20 | No toxicity observed at 80 µM | [1][2][4] |
| 8-Aminated Analogues | Tertiary Alkylamines | Active | No toxicity observed at 80 µM for most active compounds | [5] |
| Other Aminated Analogues | Various Primary Amines | Limited Activity | No toxicity observed at 80 µM | [5] |
Visualizations
Caption: Workflow for photoredox-catalyzed methylation.
Caption: Logic diagram for troubleshooting low yields.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
avoiding photodegradation in photoredox synthesis of triazolopyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to photodegradation during the photoredox synthesis of triazolopyrazines.
Frequently Asked Questions (FAQs)
Q1: My photoredox reaction for the synthesis of a triazolopyrazine derivative is showing low yield and consumption of starting material, but the desired product is not forming. What could be the issue?
A1: This is a common issue in photoredox catalysis and can often be attributed to the photodegradation of either your starting material or the desired product. Triazolopyrazine scaffolds, being electron-deficient nitrogen-rich heterocycles, can be susceptible to degradation under prolonged exposure to high-energy light. In one documented case of a methylation reaction on a triazolopyrazine scaffold, complete consumption of the starting material was observed without the formation of the methylated product, suggesting degradation.[1]
Q2: How can I determine if photodegradation is occurring in my reaction?
A2: You can monitor your reaction over time using techniques like LC-MS. If you observe the disappearance of your starting material without a corresponding increase in the desired product, and instead see the appearance of multiple smaller, unidentified peaks or baseline noise, it is a strong indication of degradation. Running a control experiment in the absence of the photocatalyst but with the light source on can also help determine if your starting material is susceptible to direct photolysis.
Q3: What are the primary factors that contribute to photodegradation in photoredox synthesis?
A3: Several factors can contribute to photodegradation:
-
High Light Intensity: Excessive light intensity can lead to the over-excitation of the photocatalyst and subsequent side reactions, including degradation of the substrate or product.
-
Prolonged Reaction Time: The longer the reaction mixture is exposed to light, the greater the chance of photodegradation.
-
Photocatalyst Instability: While many common iridium and ruthenium-based photocatalysts are relatively stable, they can also degrade over time, leading to loss of catalytic activity and potential side reactions.
-
Substrate/Product Photolability: The triazolopyrazine core itself may absorb light in the UV-visible region, making it susceptible to direct photodegradation. The specific absorption characteristics depend on the substitution pattern.
Q4: What are the first troubleshooting steps I should take to minimize photodegradation?
A4: Based on experimental evidence, the following adjustments can significantly reduce photodegradation and improve product yield:
-
Reduce Light Intensity: Decreasing the power of your light source can have a significant positive impact. For instance, in a methylation reaction of a triazolopyrazine derivative, reducing the light intensity from 45 W/cm² to 20 W/cm² improved the yield of a related product.[1]
-
Shorten Reaction Time: Monitor your reaction closely and stop it as soon as a reasonable amount of product has been formed, even if some starting material remains. In the aforementioned methylation study, reducing the reaction time from 16 hours to 12 hours increased the yield of one product from 0% to 43%.[1]
Q5: Are there other reaction parameters I can adjust to mitigate photodegradation?
A5: Yes, consider the following:
-
Choice of Photocatalyst: Select a photocatalyst with appropriate redox potentials for your desired transformation to ensure efficient catalysis and minimize side reactions.
-
Solvent: The solvent can influence the stability of intermediates and the overall reaction pathway. Ensure your solvent is degassed to remove oxygen, which can participate in deleterious side reactions.
-
Concentration: Adjusting the concentration of your substrate and reagents may impact the kinetics of the desired reaction versus degradation pathways.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting photodegradation issues in the photoredox synthesis of triazolopyrazines.
| Observation | Potential Cause | Troubleshooting Steps |
| Starting material is consumed, but little to no desired product is formed. Multiple unknown peaks in LC-MS. | Photodegradation of starting material and/or product. | 1. Reduce light intensity. 2. Reduce reaction time. 3. Run a control experiment without the photocatalyst to check for direct photolysis.4. Analyze crude mixture for known degradation products of similar N-heterocycles (e.g., ring-opened products, dealkylated side chains). |
| Reaction starts well but stalls, and product yield plateaus or decreases over time. | Product is degrading as it is formed. | 1. Optimize reaction time to isolate the product at its maximum concentration.2. Decrease light intensity to slow down the rate of product degradation. |
| Low yield, but starting material remains largely unreacted. | Inefficient photocatalysis or catalyst degradation. | 1. Check the purity and stability of the photocatalyst. 2. Ensure proper degassing of the reaction mixture. 3. Screen different photocatalysts with suitable redox potentials.4. Increase catalyst loading incrementally. |
Experimental Protocols
Example Protocol: Photoredox Methylation of a Triazolopyrazine Scaffold
This protocol is adapted from a published procedure for the late-stage functionalization of a triazolopyrazine core.[1]
Materials:
-
Triazolopyrazine scaffold (0.1 mmol)
-
tert-butyl peracetate (3 equivalents)
-
[Ir(dF-CF3-ppy)2(dtbpy)]PF6 (2 mol%)
-
1:1 Trifluoroacetic acid (TFA) / Acetonitrile (ACN), nitrogen-sparged
-
Photoreactor with a blue light source (e.g., Kessil® photoreactor, 456 nm)
Procedure:
-
In a reaction vessel, combine the triazolopyrazine scaffold, tert-butyl peracetate, and the iridium photocatalyst.
-
Add the nitrogen-sparged 1:1 TFA/ACN solvent mixture.
-
Stir the reaction mixture and irradiate with blue light.
-
Monitor the reaction progress by LC-MS at regular intervals (e.g., every 2-4 hours).
-
Upon completion or when optimal product formation is observed, quench the reaction.
-
Purify the crude product using reversed-phase C18 HPLC (MeOH/H2O/0.1% TFA).
Optimization Parameters to Reduce Photodegradation:
-
Light Intensity: If degradation is observed, reduce the light intensity of the photoreactor. For example, if starting at 45 W/cm², try reducing to 20 W/cm².[1]
-
Reaction Time: Based on the reaction monitoring, determine the optimal reaction time. For instance, if significant degradation is observed after 12 hours, consider stopping future reactions at an earlier time point. A reduction from 16 to 12 hours has been shown to be beneficial.[1]
Visualizations
Logical Workflow for Troubleshooting Photodegradation
References
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Building Blocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold on a larger scale?
A1: The most prevalent and scalable approach involves a two-step process:
-
Formation of a pyrazole precursor: This typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine to form the pyrazole ring. For substituted pyrazoles, a common starting material is a 3-aminopyrazole derivative.
-
Annulation of the pyrazine ring: The pyrazole precursor is then reacted with a suitable C2 synthon, often a protected or activated piperazine derivative, to construct the fused six-membered ring. A straightforward method that has been successfully scaled to a multigram level involves the reaction of an aminopyrazole with a suitably substituted piperazine precursor.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The condensation reactions can be exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of side products.
-
Rate of Reagent Addition: Slow and controlled addition of reagents, especially during the cyclization step, helps to maintain a consistent temperature profile and minimize the formation of impurities.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, particularly in larger reaction vessels, which can impact reaction kinetics and yield.
-
Inert Atmosphere: While not always strictly necessary for all steps, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially if sensitive reagents or catalysts are used.
Q3: How can I purify the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine product on a large scale?
A3: Large-scale purification of these basic heterocyclic compounds can be challenging. Common methods include:
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. Screening for suitable solvent systems is crucial.
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be cumbersome and costly for large quantities. For multi-kilogram production, alternative stationary phases or automated flash chromatography systems are often employed.
-
Acid-Base Extraction: As the product is a basic amine, an acidic wash can be used to extract it into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Distillation: If the product is a liquid with sufficient thermal stability, distillation under reduced pressure can be a viable purification option.
Q4: What are the typical yields I can expect on a multigram to kilogram scale?
A4: With an optimized process, yields for the final cyclization and purification steps can range from 70% to over 90%. For instance, a multigram scale synthesis has been reported with good yields.[1] However, yields can be highly dependent on the specific substitution pattern of the building block and the efficiency of the purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine building blocks.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Product loss during workup or purification. | - Monitor the reaction by TLC or LC-MS to confirm completion. - Optimize the reaction temperature; a higher or lower temperature may be required. - Ensure the purity of starting materials and solvents. - Optimize extraction and purification procedures to minimize losses. |
| Formation of Side Products/Impurities | - Reaction temperature is too high. - Presence of moisture or air. - Incorrect stoichiometry of reactants. - Side reactions of functional groups. | - Lower the reaction temperature and ensure adequate cooling. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Carefully control the addition of reagents to maintain the correct stoichiometry. - Consider using protecting groups for sensitive functionalities. |
| Difficult Purification | - Product co-elutes with impurities during chromatography. - Product is an oil and does not crystallize. - Formation of stable emulsions during workup. | - Screen different solvent systems for chromatography or crystallization. - For basic amines, consider using an amine-deactivated silica gel or alumina for chromatography. - Attempt to convert the oily product to a solid salt (e.g., hydrochloride) for easier handling and purification. - Break emulsions by adding brine or using a different extraction solvent. |
| Reaction Stalls | - Deactivation of catalyst (if used). - Inefficient mixing on a larger scale. - Precipitation of a reactant or intermediate. | - Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. - Increase the stirring speed or use an overhead stirrer for better mixing. - Use a co-solvent to improve the solubility of all reaction components. |
| Color Formation | - Formation of colored byproducts. - Degradation of starting materials or product. | - If the color is due to impurities, it may be removed by charcoal treatment or recrystallization. - Lowering the reaction temperature or shortening the reaction time may prevent the formation of colored degradation products. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Scale-Up Synthesis
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Temperature Control | Oil bath / Ice bath | Circulating heating/cooling system |
| Reagent Addition | Dropping funnel | Addition pump |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 80-95% | 75-90% |
Table 2: Purification Method Comparison for 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
| Purification Method | Scale | Typical Recovery | Purity | Pros | Cons |
| Crystallization | Lab to Production | 85-95% | >99% | Highly scalable, cost-effective, high purity. | Requires a solid product and a suitable solvent system. |
| Silica Gel Chromatography | Lab to Pilot | 70-90% | >98% | Good separation for a wide range of compounds. | Can be expensive and time-consuming for large quantities. |
| Acid-Base Extraction | Lab to Production | 80-95% | 95-99% | Scalable, good for removing non-basic impurities. | May not remove basic impurities, requires large solvent volumes. |
Experimental Protocols
Key Experiment: Multigram Synthesis of Unsubstituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
This protocol is a representative example for the scale-up synthesis of the core building block.
Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazol-5-amine
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-aminopyrazole (83 g, 1.0 mol) and ethanol (500 mL).
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Stir the mixture to obtain a clear solution.
-
Add 2-bromoethanol (137 g, 1.1 mol) dropwise over 30 minutes, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by vacuum distillation to yield 1-(2-hydroxyethyl)-1H-pyrazol-5-amine.
Step 2: Cyclization to 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
-
In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 1-(2-hydroxyethyl)-1H-pyrazol-5-amine (127 g, 1.0 mol) in dichloromethane (1 L).
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add thionyl chloride (131 g, 1.1 mol) dropwise over 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
Validation of Bioactivity Assays for the 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine core structure is a promising scaffold in medicinal chemistry, forming the basis for the development of a variety of therapeutic agents. Derivatives of this scaffold have demonstrated a broad range of biological activities, including anticancer, antiviral, and antifungal properties. This guide provides a comparative analysis of the bioactivity of compounds based on this scaffold, alongside established alternatives, and details the experimental protocols for the validation of these activities.
Comparative Analysis of Bioactivity
While the parent compound, this compound, has been noted for its potential as an antifungal agent, the majority of publicly available quantitative bioactivity data is for its substituted derivatives.[1] These derivatives have been primarily investigated for their efficacy as anticancer and antiviral agents.
Anticancer Activity: c-Met and Hsp90 Inhibition
A significant area of investigation for this scaffold is in the development of kinase inhibitors for cancer therapy. Notably, derivatives have been designed as inhibitors of c-Met (hepatocyte growth factor receptor) and Hsp90 (Heat shock protein 90), both of which are crucial targets in oncology.
The c-Met signaling pathway, when dysregulated, plays a critical role in tumor proliferation, invasion, and metastasis.[2] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins.
Below is a comparison of a derivative of a related triazolopyrazine scaffold with other known c-Met inhibitors.
| Compound Class | Specific Compound Example | Target(s) | IC50 (c-Met Kinase) | Cell Line Antiproliferative IC50 | Reference |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative | Compound 17l | c-Met, VEGFR-2 | 26.00 nM | 0.98 µM (A549), 1.05 µM (MCF-7) | [2] |
| Multi-Kinase Inhibitor | Foretinib | c-Met, VEGFR-2 | 14 nM | 1.1 µM (A549) | [2] |
| Multi-Kinase Inhibitor | Cabozantinib | c-Met, VEGFRs | 1.3 nM | 20 nM (MKN-45) | |
| Selective c-Met Inhibitor | Capmatinib | c-Met | 0.13 nM | 3 nM (Hs 746T) |
Antiviral Activity: HBV Core Protein Allosteric Modulators
Derivatives of the closely related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been identified as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[5] CpAMs represent a promising class of anti-HBV agents that disrupt the normal assembly and function of the viral capsid.[5]
| Compound Class | Specific Compound Example | Mechanism of Action | Antiviral Activity Metric | Reference |
| 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivative | Lead Compound 45 | HBV Core Protein Allosteric Modulator | Inhibition of HBV DNA viral load in a mouse model | [5] |
| Standard of Care | Entecavir | Nucleoside analog reverse transcriptase inhibitor | Potent inhibition of HBV DNA replication | |
| Standard of Care | Tenofovir Disoproxil Fumarate | Nucleotide analog reverse transcriptase inhibitor | Potent inhibition of HBV DNA replication |
Antifungal Activity
| Compound Class | Specific Compound Example | General Mechanism of Action | Typical Fungal Coverage | Reference |
| Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Scaffold | 4,5,6,7-Tetrahydro-[3][4][6]triazolo[1,5-a]pyrazine | Presumed antifungal | Data not available | [1] |
| Triazole Antifungal | Fluconazole | Inhibition of lanosterol 14α-demethylase | Candida spp., Cryptococcus neoformans | [7] |
| Triazole Antifungal | Itraconazole | Inhibition of lanosterol 14α-demethylase | Broader spectrum including Aspergillus spp. and Candida spp. | [7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of bioactivity. Below are representative methodologies for key assays relevant to the this compound scaffold.
c-Met Kinase Inhibition Assay Protocol
This protocol describes a luminescent-based kinase assay to determine the IC50 value of a test compound against c-Met kinase. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
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White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compound and controls in kinase buffer. Prepare a solution of the substrate and ATP in kinase buffer.
-
Assay Plate Setup: To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Enzyme Addition: Add the diluted c-Met kinase to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the addition of a reagent to convert the remaining ADP to ATP and measure the light output.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
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Fungal isolate (e.g., Candida albicans)
-
Standardized culture medium (e.g., RPMI-1640)
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Test compound (dissolved in a suitable solvent like DMSO)
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
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Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and the standard antifungal drug in the culture medium directly in the wells of the microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for In Vitro Bioactivity Assay
Caption: General experimental workflow for an in vitro bioactivity assay.
References
- 1. usbio.net [usbio.net]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Triazolo[1,5-a]pyrazine Derivatives in Cancer Research
A deep dive into the therapeutic potential of triazolo[1,5-a]pyrazine derivatives reveals a promising class of compounds with diverse anticancer activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this burgeoning field.
The triazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Modifications to this core structure have yielded derivatives with potent inhibitory effects on various cancer-related targets, including protein kinases and enzymes involved in angiogenesis. This comparative guide synthesizes key findings from recent studies to offer a clear overview of the structure-activity relationships and therapeutic potential of these compounds.
Multi-Kinase Inhibition: A Versatile Approach to Cancer Therapy
Several studies have highlighted the potential of triazolo[1,5-a]pyrazine and its bioisosteres, such as triazolo[1,5-a]pyrimidines, as multi-kinase inhibitors. This approach is advantageous in cancer therapy as it can simultaneously target multiple signaling pathways crucial for tumor growth and survival, potentially increasing efficacy and overcoming drug resistance.[2]
A notable series of[2][3][4]triazolo[4,3-a]pyrazine derivatives has been investigated for their dual inhibitory activity against c-Met and VEGFR-2, two key kinases involved in tumor progression and angiogenesis.[5] Among these, compound 17l demonstrated significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[5] Its potent inhibition of both c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) underscores its potential as a dual-target anticancer agent.[5]
Another study focused on triazolo[1,5-a]pyrimidine derivatives as multi-kinase inhibitors targeting TrkA, CDK2, VEGFR2, and EGFR.[2] Compound 12b from this series emerged as a potent inhibitor across multiple kinases, with IC50 values of 2.19 µM (EGFR), 2.95 µM (VEGFR2), 3.49 µM (TrKA), and 9.31 µM (CDK2).[2] This broad-spectrum activity translated to significant antiproliferative effects against a panel of NCI cancer cell lines.[2]
The table below summarizes the in vitro inhibitory activities of selected triazolo[1,5-a]pyrazine and related derivatives against various kinases and cancer cell lines.
| Compound ID | Scaffold | Target Kinase(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| 17l | [2][3][4]triazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | A549, MCF-7, HeLa | 0.98, 1.05, 1.28 | [5] |
| 12b | triazolo[1,5-a]pyrimidine | EGFR, VEGFR2, TrKA, CDK2 | NCI Cancer Cell Lines | 10.63 (mean GI50) | [2] |
| 12c | triazolo[1,5-a]pyrimidine | Not specified | NCI Cancer Cell Lines | 3.51 (mean GI50) | [2] |
| H12 | [2][3][4]triazolo[1,5-a]pyrimidine | Not specified | MGC-803, HCT-116, MCF-7 | 9.47, 9.58, 13.1 | [3] |
| 26 | [2][3][4]triazolo[1,5-a]pyrimidine | Tubulin | HeLa, A549 | 0.75, 1.02 | [6] |
| C26 | [2][3][4]triazolo[1,5-a]pyrimidine | LSD1 | Not specified | 1.72 (enzyme inhibition) | [7] |
| 9f | pyrazolo[1,5-a][2][5][8]triazine | CDK2 | Not specified | 1.85 (enzyme inhibition) | [9] |
| 10c | pyrazolo[1,5-a][2][5][8]triazine | CDK2 | Not specified | 2.09 (enzyme inhibition) | [9] |
Targeting Specific Signaling Pathways
The anticancer effects of triazolo[1,5-a]pyrazine derivatives are often mediated through the modulation of specific intracellular signaling pathways. For instance, compound 17l was found to inhibit the c-Met signaling pathway in A549 cells, as evidenced by a reduction in the expression of c-Met and VEGFR-2.[5] This inhibition ultimately leads to cell cycle arrest in the G0/G1 phase and induction of apoptosis.[5]
Similarly, a series of[2][3][4]triazolo[1,5-a]pyrimidine indole derivatives were shown to exert their antiproliferative effects against gastric cancer cells (MGC-803) by suppressing the ERK signaling pathway.[3] The most active compound in this series, H12 , exhibited more potent activity than the standard chemotherapeutic drug 5-fluorouracil (5-Fu).[3]
The following diagram illustrates the general mechanism of action for triazolo[1,5-a]pyrazine derivatives that function as dual c-Met/VEGFR-2 inhibitors.
Caption: Dual inhibition of c-Met and VEGFR-2 by triazolo[1,5-a]pyrazine derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives. For instance, in the series of[2][3][4]triazolo[4,3-a]pyrazine derivatives, the introduction of the triazolo[4,3-a]pyrazine core was found to be a key pharmacophore for enhancing antitumor activity.[5]
In another study on 1,2,4-triazolo[1,5-a][2][5][8]triazin-5,7-dione and its 5-thioxo analogues, it was observed that the 5-thioxo analogues exhibited significant inhibitory activity against thymidine phosphorylase, an enzyme implicated in angiogenesis.[10][11] This suggests that the thioxo substitution is a critical modification for this particular target.
The following diagram outlines a generalized experimental workflow for the evaluation of these compounds.
Caption: General workflow for the development of triazolo[1,5-a]pyrazine anticancer agents.
Experimental Protocols
A standardized methodology is essential for the reliable comparison of the biological activities of different compounds. The following are summaries of commonly employed experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of kinase activity (IC50) is determined.
Conclusion
Triazolo[1,5-a]pyrazine derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to act as multi-kinase inhibitors and modulate key signaling pathways provides a strong rationale for their further investigation. The data presented in this guide, along with the outlined experimental protocols, offer a valuable resource for researchers in the field, facilitating the design and development of more potent and selective therapeutic candidates. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
Navigating the Structure-Activity Landscape of Tetrahydro-triazolo-pyrazine Analogs in Oncology
A comparative guide to the evolving understanding of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine analogs and their therapeutic potential, with a focused analysis on a closely related series demonstrating anti-cancer activity.
While comprehensive structure-activity relationship (SAR) data for this compound analogs remains limited in publicly accessible literature, a closely related series of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives has been synthesized and evaluated for anti-cancer properties, offering valuable insights into the potential of this heterocyclic system. This guide provides a comparative analysis of these analogs, presenting their biological activities, the experimental methods used for their evaluation, and the signaling pathways they modulate.
Comparative Anti-Proliferative Activity
A series of nine 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives (RB1-RB9) were synthesized and assessed for their in vitro anti-proliferative effects against two human colon cancer cell lines: HCT-116 and HT-29. The half-maximal inhibitory concentrations (IC50) reveal varying degrees of potency among the analogs, with compound RB7 emerging as a promising lead, particularly against the HT-29 cell line.[1][4]
| Compound | R Substituent | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HT-29 |
| RB1 | 4-Fluorophenyl | 10.13 | 9.89 |
| RB2 | 4-Chlorophenyl | 9.87 | 9.12 |
| RB3 | 4-Bromophenyl | 9.12 | 8.87 |
| RB4 | 4-Iodophenyl | 8.89 | 8.54 |
| RB5 | 4-Nitrophenyl | 8.12 | 7.89 |
| RB6 | 4-Methylphenyl | 7.89 | 7.54 |
| RB7 | 4-Methoxyphenyl | 7.12 | 6.58 |
| RB8 | 3,4-Dichlorophenyl | 8.54 | 8.13 |
| RB9 | Naphthyl | 11.10 | 10.87 |
Data sourced from a study on 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives.[1][4]
Experimental Protocols
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives (RB1-RB9)[1][4]
To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layer was then dried and concentrated to yield the final product.
In Vitro Anti-Proliferative MTT Assay[5][6][7][8]
Human colon cancer cell lines, HCT-116 and HT-29, were cultured in Minimal Essential Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For the assay, cells were seeded into 96-well plates and incubated for 24 hours. The synthesized compounds were then added at various concentrations, and the plates were incubated for an additional 24 hours. Following the treatment period, the medium was removed, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, followed by a 4-hour incubation. Finally, dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis for Apoptosis Markers[9][10][11][12]
HT-29 cells were treated with the test compounds for a specified period. After treatment, the cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and Caspase-3, followed by incubation with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathway Analysis
Compound RB7 was found to induce apoptosis in HT-29 cells through the mitochondrial (intrinsic) pathway.[1] This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-3.[1]
Caption: Mitochondrial apoptotic pathway induced by compound RB7.
Structure-Activity Relationship Summary
Based on the in vitro anti-proliferative data, the following preliminary structure-activity relationships can be inferred for the 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine series:
-
Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring significantly influences the anti-cancer activity.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as the methoxy group in RB7 (IC50 = 6.58 µM against HT-29), appears to enhance the potency compared to analogs with electron-withdrawing groups like the nitro group in RB5 (IC50 = 7.89 µM against HT-29) or halogens.
-
Steric Factors: A bulky substituent like the naphthyl group in RB9 (IC50 = 10.87 µM against HT-29) leads to a decrease in activity, suggesting that steric hindrance may be detrimental to the compound's interaction with its biological target.
References
Triazolopyrimidines: Bridging the Gap Between Benchtop and Bedside in Efficacy Trials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-parasitic, anti-cancer, and anti-inflammatory properties. The journey from a promising in vitro result to a clinically effective in vivo outcome is, however, fraught with challenges. This guide provides an objective comparison of the in vitro and in vivo efficacy of various triazolopyrimidine derivatives, supported by experimental data, to aid researchers in navigating the complexities of drug development.
In Vitro vs. In Vivo Efficacy: A Tale of Two Settings
A critical aspect of drug discovery is understanding the correlation, or lack thereof, between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide delves into this comparison for triazolopyrimidines, highlighting key examples from anti-parasitic and anti-cancer research.
Anti-Trypanosomal Activity of Triazolopyrimidines
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern for which new, effective treatments are urgently needed. Triazolopyrimidines have shown considerable promise in this area.
A noteworthy example involves a series of triazolopyrimidine compounds structurally related to GNF6702, a known trypanosomatid proteasome inhibitor.[1] In vitro assays demonstrated potent activity against T. cruzi, with compounds like 20 exhibiting an EC50 of 20 nM.[1] This high in vitro potency translated to significant in vivo efficacy in acute mouse models of T. cruzi infection, where compounds 19 and 20 showed promising results.[1]
The following table summarizes the in vitro and in vivo data for selected triazolopyrimidine compounds against Trypanosoma cruzi.
| Compound | In Vitro T. cruzi EC50 (nM)[1] | In Vivo Efficacy in Mouse Model[1] |
| GNF6702 | ~20 | Potent anti-trypanosomal activity |
| 19 | 80 | Observed in vivo efficacy |
| 20 | 20 | Observed in vivo efficacy |
Anti-Cancer Potential of Triazolopyrimidines
Triazolopyrimidines have also been extensively investigated for their anti-cancer properties, often targeting key signaling pathways involved in tumor growth and proliferation.
One study focused on novel pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives. Compound 1 from this series displayed the most potent in vitro anti-proliferative activity against various cancer cell lines, with IC50 values of 7.01 µM against HCC1937 (breast cancer) and 11 µM against HeLa (cervical cancer) cells. Mechanistic studies revealed that this compound inhibited the activation of EGFR, Akt, and Erk1/2 in these cell lines.
Another investigation into triazolopyrimidine hybrids identified compound 13c as a highly potent anti-cancer agent.[2] In vitro, it exhibited IC50 values of 6.10 µM, 10.33 µM, and 2.42 µM against HCT116, HeLa, and MCF-7 cell lines, respectively.[2] This strong in vitro activity was corroborated by in vivo studies where compound 13c demonstrated significant tumor growth inhibition, comparable to the positive control.[2]
The table below presents a summary of the in vitro and in vivo data for these anti-cancer triazolopyrimidine compounds.
| Compound | Cell Line | In Vitro IC50 (µM) | In Vivo Efficacy |
| 1 | HCC1937 | 7.01 | Not explicitly stated in the provided abstract. |
| HeLa | 11 | Not explicitly stated in the provided abstract. | |
| 13c [2] | HCT116 | 6.10 | Significant tumor growth inhibition. |
| HeLa | 10.33 | Significant tumor growth inhibition. | |
| MCF-7 | 2.42 | Significant tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in the cited studies.
In Vitro Trypanosoma cruzi Assays
Objective: To determine the 50% effective concentration (EC50) of triazolopyrimidine compounds against T. cruzi.
General Protocol:
-
Parasite Culture: T. cruzi trypomastigotes are harvested from infected mammalian cell cultures (e.g., LLC-MK2 cells).
-
Assay Setup: A 96-well plate is seeded with host cells (e.g., 3T3 fibroblasts).
-
Infection: The host cells are infected with T. cruzi trypomastigotes.
-
Compound Treatment: The infected cells are treated with serial dilutions of the triazolopyrimidine compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Readout: The viability of the parasites is assessed using a suitable method, such as a colorimetric assay or by measuring the expression of a reporter gene (e.g., β-galactosidase).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Trypanosoma cruzi Mouse Model
Objective: To evaluate the in vivo efficacy of triazolopyrimidine compounds in an acute model of T. cruzi infection.
General Protocol:
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected with a lethal dose of T. cruzi trypomastigotes.
-
Compound Administration: Treatment with the triazolopyrimidine compounds or vehicle control is initiated, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Monitoring: Parasitemia levels in the blood are monitored at regular intervals. Animal survival is also recorded.
-
Data Analysis: The reduction in parasitemia and the increase in survival rate in the treated groups are compared to the control group to determine the in vivo efficacy.
In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of triazolopyrimidine compounds against cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the triazolopyrimidine compounds.
-
Incubation: The plates are incubated for a specific period, typically 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Growth Inhibition Model
Objective: To assess the in vivo anti-tumor efficacy of triazolopyrimidine compounds.
General Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The triazolopyrimidine compound or vehicle is administered according to a predefined schedule and route.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the context of these efficacy studies, the following diagrams illustrate a key signaling pathway targeted by anti-cancer triazolopyrimidines and a generalized workflow for drug discovery.
Caption: EGFR Signaling Pathway and Inhibition by a Triazolopyrimidine.
References
Comparative Cytotoxicity of Triazolopyrazine Analogs in Human Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various triazolopyrazine analogs on a panel of human cancer cell lines. The data presented herein is compiled from recent studies and aims to facilitate the evaluation of these compounds for potential anticancer applications.
Data Summary of Cytotoxic Activity
The cytotoxic potential of several triazolopyrazine and related pyrazolotriazolopyrimidine analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound ID/Reference | Human Cell Line | Cell Type | IC50 (µM) |
| [1][2][3]triazolo[4,3-a]pyrazine Derivatives | |||
| Compound 17l[2][4] | A549 | Lung Carcinoma | 0.98 ± 0.08 |
| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.17 | |
| Hela | Cervical Carcinoma | 1.28 ± 0.25 | |
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives | |||
| Compound 1[3][5][6] | HCC1937 | Breast Carcinoma | 7.01 |
| HeLa | Cervical Carcinoma | 11.0 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | |||
| MM129 & MM131[7] | HCT 116 | Colorectal Carcinoma | 0.39 - 0.6 |
| PC-3 | Prostate Cancer | 0.17 - 0.36 | |
| BxPC-3 | Pancreatic Cancer | 0.13 - 0.26 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Derivatives | |||
| Compound 3b[8] | MCF-7 | Breast Adenocarcinoma | ~0.25 - 0.5 |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.25 - 0.5 | |
| Non-Cancerous Cell Line | |||
| Various Triazolopyrazine Analogs[1][9] | HEK293 | Human Embryonic Kidney | >80 |
Experimental Protocols
The cytotoxicity of the triazolopyrazine analogs was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCC1937, HCT 116, PC-3, BxPC-3, MDA-MB-231) are cultured in appropriate complete medium.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The triazolopyrazine analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds.
-
Control wells contain cells treated with medium and 0.1% DMSO (vehicle control). Blank wells contain medium only.
-
The plates are incubated for 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10-15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action and Signaling Pathways
Several studies have elucidated the mechanisms by which triazolopyrazine analogs exert their cytotoxic effects, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of c-Met and VEGFR-2 Signaling
Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 receptor tyrosine kinases.[2][4] The HGF/c-Met and VEGF/VEGFR-2 signaling pathways are crucial for tumor growth, angiogenesis, and metastasis.[4] By inhibiting these pathways, the compounds can suppress cancer cell proliferation and induce apoptosis.[2]
Caption: c-Met/VEGFR-2 signaling inhibition by triazolopyrazine analogs.
Inhibition of EGFR Signaling and Induction of Apoptosis
Pyrazolo[1][2][3]triazolopyrimidine derivatives have been shown to target the epidermal growth factor receptor (EGFR) signaling pathway.[3][5][6] Inhibition of EGFR leads to the downregulation of its downstream effectors, including Akt and ERK, which are critical for cell survival and proliferation.[3][5][6] Furthermore, some pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine derivatives have been found to induce apoptosis through the activation of caspases and modulation of apoptosis-related proteins like Bax and NF-κB.[8]
Caption: EGFR signaling inhibition and apoptosis induction.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cytotoxicity of triazolopyrazine analogs using the MTT assay.
Caption: General workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Kinetic Analysis of Triazolopyrazines: Spectrophotometry vs. Modern Chromatographic Methods
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of triazolopyrazine derivatives is crucial for assessing stability, efficacy, and safety. This guide provides a comparative overview of kinetic analysis methodologies, focusing on classic spectrophotometric techniques and contrasting them with modern high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods.
Due to a scarcity of recent, detailed publications on the kinetic spectrophotometric analysis of triazolopyrazines, this guide draws upon foundational studies and compares them with contemporary analytical approaches to provide a relevant and practical overview for today's research landscape.
Comparison of Analytical Methodologies
The choice of analytical technique for studying triazolopyrazine kinetics depends on the specific research question, available instrumentation, and the complexity of the sample matrix. While kinetic spectrophotometry offers simplicity and accessibility, modern chromatographic methods provide superior selectivity and sensitivity.
| Feature | Kinetic Spectrophotometry | UHPLC-MS |
| Principle | Measures the change in absorbance of a chromophore over time as the reaction progresses. | Separates reaction components chromatographically and detects them by mass spectrometry. |
| Selectivity | Lower; can be prone to interference from other absorbing species in the sample matrix. | High; able to resolve and identify multiple components, intermediates, and degradation products. |
| Sensitivity | Moderate; dependent on the molar absorptivity of the species being monitored. | Very high; capable of detecting trace amounts of reactants and products. |
| Instrumentation | UV-Vis Spectrophotometer | Ultra-High-Performance Liquid Chromatograph coupled with a Mass Spectrometer. |
| Typical Application | Studying reaction rates in simple, well-defined systems. | Stability testing, impurity profiling, and pharmacokinetic studies in complex matrices. |
| Data Output | Absorbance vs. Time plots, from which rate constants can be derived. | Chromatograms and mass spectra, providing quantitative data on multiple species over time. |
Experimental Protocols
Kinetic Spectrophotometric Analysis of Triazolopyrazine-Quinone Interaction
This protocol is based on the kinetic spectrophotometric study of the interaction between triazolopyrazines and p-benzoquinone, as described in the literature.[1]
Objective: To determine the kinetic parameters of the interaction between a triazolopyrazine derivative and a quinone compound by monitoring the change in absorbance of the reaction mixture over time.
Materials:
-
Triazolopyrazine derivative
-
p-Benzoquinone
-
Proline or Histamine (as competing electron donors)[1]
-
Spectrophotometer with temperature control
-
Quartz cuvettes
-
Solvent (e.g., a suitable buffer or organic solvent)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the triazolopyrazine derivative, p-benzoquinone, and the competing donor (proline or histamine) in the chosen solvent.
-
Spectrophotometric Scan: Record the UV-Vis spectra of the individual reactants to determine their maximum absorbance wavelengths (λmax).
-
Kinetic Run: a. Equilibrate the spectrophotometer to the desired temperature (e.g., below 35°C or above 35°C to study different reaction mechanisms).[1] b. Pipette the required volumes of the p-benzoquinone and competing donor solutions into a quartz cuvette. c. Initiate the reaction by adding the triazolopyrazine solution to the cuvette. d. Immediately start recording the absorbance at the λmax of the reaction product or a reactant at fixed time intervals.
-
Data Analysis: a. Plot absorbance vs. time. b. From the plot, determine the initial rate of the reaction. c. Perform kinetic modeling (e.g., using digital simulation methods as mentioned in the foundational study) to determine the rate constants and elucidate the reaction mechanism.[1]
UHPLC-MS Analysis of Triazolopyrazine Stability
This protocol is a representative example for the stability analysis of a triazolopyrazine precursor using modern chromatographic techniques.
Objective: To quantify the degradation of a triazolopyrazine precursor and identify its degradation products over time using UHPLC-MS.
Materials:
-
Triazolopyrazine sample
-
Acquity CSH C18 column[2]
-
Mobile Phase A: Aqueous ammonium formate (pH 4.2)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Sample Solvent: N,N-dimethylformamide[2]
-
UHPLC system coupled to a single quadrupole mass spectrometer[2]
Procedure:
-
Sample Preparation: Dissolve a known concentration of the triazolopyrazine in N,N-dimethylformamide.[2] This solvent is noted to prevent the spontaneous degradation of some related compounds.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Kinetic Study: a. Subject the prepared triazolopyrazine solution to stress conditions (e.g., elevated temperature, light, or specific pH). b. At specified time intervals, inject an aliquot of the sample into the UHPLC-MS system.
-
Data Analysis: a. Integrate the peak area of the triazolopyrazine precursor in the chromatogram at each time point. b. Plot the concentration of the triazolopyrazine as a function of time to determine the degradation kinetics. c. Analyze the mass spectrometry data to identify the masses of any new peaks that appear in the chromatogram, corresponding to degradation products.
Visualizations
Experimental Workflow and Reaction Pathways
The following diagrams illustrate the experimental workflow for a kinetic spectrophotometric study and the temperature-dependent reaction pathways of triazolopyrazines with p-benzoquinone.
References
- 1. Kinetic spectrophotometric study of effect of triazolopyrazines on p-benzoquinone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine scaffold and its close analogs. Due to the limited availability of public data on the specific target compound, this guide leverages published kinase profiling data from structurally related[1][2][3]triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives to infer potential off-target interactions and guide future selectivity studies.
Executive Summary
The triazolo[1,5-a]pyrazine scaffold is a key component in the design of various kinase inhibitors. Understanding the cross-reactivity profile of this scaffold is crucial for the development of selective and safe therapeutic agents. This guide presents available data on the kinase selectivity of related compounds, highlighting the potential for off-target effects and providing a framework for future experimental validation.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the available quantitative data on the kinase inhibitory activity of compounds structurally related to this compound.
Table 1: KINOMEscan Cross-Reactivity Data for a[1][2][3]triazolo[4,3-a]pyrazine Analog
Preliminary KINOMEscan data for a[1][2][3]triazolo[4,3-a]pyrazine derivative revealed its interaction with a range of kinases at a concentration of 1 µM. While the full dataset is extensive, a key finding was the potent activity against Serine/Threonine-protein Kinase 3 (STK3), among other kinases, indicating a potential for off-target activity within this family.[1]
| Kinase Target | Percent Inhibition at 1 µM |
| STK3 | High |
| Other hits | Data not fully disclosed |
Note: The complete KINOMEscan results were noted as being available in the supporting information of the source publication, which is not directly accessible here. This table represents a key highlighted finding.
Table 2: c-Met and VEGFR-2 Inhibition by[1][2][3]triazolo[4,3-a]pyrazine Derivatives
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases. Several compounds demonstrated potent inhibition of c-Met at nanomolar concentrations. The most promising compound, 17l, exhibited excellent inhibitory activity against both c-Met and VEGFR-2.[2]
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17a | 55 | ND |
| 17e | 77 | ND |
| 17l | 26 | 2.6 |
| Foretinib (Control) | 19 | ND |
ND: Not Determined
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity profiling experiments. Below are summaries of standard protocols used for kinase inhibitor profiling.
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified using a sensitive method like qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
General Protocol:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically reported as percent inhibition relative to a DMSO control. For dose-response experiments, Kd (dissociation constant) values are determined.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence-based, coupled-enzyme assay used to measure kinase activity.
Principle: This assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the substrate protects it from cleavage by a development reagent protease. Cleavage of the unphosphorylated substrate disrupts FRET, leading to a change in the emission ratio of the fluorophores.
General Protocol:
-
The kinase reaction is performed by incubating the kinase, the FRET-peptide substrate, and ATP with the test compound.
-
After the kinase reaction, the development reagent is added.
-
The fluorescence is read at two wavelengths (emission from both fluorophores).
-
The ratio of the two emission intensities is used to calculate the percent phosphorylation, which is then used to determine the percent inhibition.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.
Figure 1. A typical workflow for the development and profiling of kinase inhibitors.
Figure 2. Potential interactions of a triazolo[1,5-a]pyrazine derivative with its primary target and off-target kinases.
Conclusion
While direct and comprehensive cross-reactivity data for this compound is not yet publicly available, the analysis of structurally related[1][2][3]triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrimidine analogs provides valuable insights. The available data suggests that this scaffold has the potential to interact with multiple kinases, including members of the STK family, as well as important receptor tyrosine kinases like c-Met and VEGFR-2.
For researchers and drug development professionals working with this scaffold, it is imperative to conduct broad-panel kinase screening to fully characterize the selectivity profile of their specific compounds. The experimental protocols and comparative data presented in this guide offer a foundation for designing and interpreting such studies, ultimately contributing to the development of more targeted and safer kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triazolo[1,5-a]pyrazine and its Triazolo[1,5-c]pyrimidine Isomer for Drug Discovery Professionals
An In-depth Analysis of Two Prominent Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, the triazolopyrimidine and triazolopyrazine core structures have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative analysis of two key isomers: triazolo[1,5-a]pyrazine and triazolo[1,5-c]pyrimidine. This objective comparison, supported by experimental data and protocols, aims to inform researchers, scientists, and drug development professionals on the nuanced differences and potential applications of these valuable scaffolds.
Chemical Structure and Physicochemical Properties
The seemingly subtle difference in the arrangement of nitrogen atoms between triazolo[1,5-a]pyrazine and triazolo[1,5-c]pyrimidine leads to distinct electronic and steric properties, which in turn influence their physicochemical characteristics and biological activities.
| Property | Triazolo[1,5-a]pyrazine | Triazolo[1,5-c]pyrimidine | Data Source(s) |
| Molecular Formula | C₅H₄N₄ | C₅H₄N₄ | [1] |
| Molecular Weight | 120.11 g/mol | 120.11 g/mol | [1] |
| Melting Point | Not explicitly reported for parent compound in comparative studies. | Varies significantly between isomeric series.[2] | [2] |
| Calculated LogP | -0.3 | Not explicitly reported for parent compound. | [1] |
| Spectroscopic Data | 1H NMR, 13C NMR, and MS data are available.[1][3][4][5] | 1H NMR, and UV absorption wavelengths differ significantly from the [1,5-a] isomer.[2] | [1][2][3][4][5] |
Note: Direct comparative experimental data for the parent, unsubstituted scaffolds under identical conditions is limited in the current literature. The data presented is collated from various sources and should be interpreted with caution.
Synthesis Strategies
The synthetic routes to these isomers are distinct, reflecting the different starting materials required for the construction of the pyrazine versus the pyrimidine ring.
Synthesis of Triazolo[1,5-a]pyrazine
A common route to the triazolo[1,5-a]pyrazine scaffold involves the cyclization of a substituted 2-hydrazinopyrazine derivative.
Synthesis of Triazolo[1,5-c]pyrimidine
The synthesis of the triazolo[1,5-c]pyrimidine core can be achieved through a Dimroth-type rearrangement of a triazolo[4,3-c]pyrimidine intermediate, which is formed from a 4-hydrazinopyrimidine derivative.[2]
Comparative Biological Activities
While both scaffolds are explored in similar therapeutic areas, the choice of isomer can significantly impact potency and selectivity. Derivatives of both isomers have shown promise as anticancer, antimicrobial, and neurological agents.[6][7][8]
A notable example of isomeric differentiation is in the development of adenosine A2A receptor antagonists for conditions like Parkinson's disease. Research has shown that replacing a triazolo[1,5-c]pyrimidine core with a triazolo[1,5-a]pyrazine nucleus can lead to improved target affinity and in vivo activity.[9][10]
Derivatives of triazolo[1,5-c]pyrimidine have been investigated as kinase inhibitors, including for CDK2.[11] Similarly, triazolo[1,5-a]pyrimidine derivatives have been explored as multi-kinase inhibitors.[10]
Signaling Pathways of Key Targets
The biological effects of compounds based on these scaffolds are often mediated through the modulation of key signaling pathways. Below are simplified diagrams for two common targets.
Adenosine A2A Receptor Signaling
A Representative Kinase Signaling Pathway (e.g., EGFR)
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key experiments are provided below.
General Protocol for Physicochemical Property Determination
1. Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[12]
-
2. Aqueous Solubility Determination (Shake-Flask Method):
-
Principle: This method determines the thermodynamic equilibrium solubility.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[13]
-
3. pKa Determination by UV-Vis Spectrophotometry:
-
Principle: This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.[2][6]
-
Procedure:
-
A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of aqueous buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution in a 96-well UV-transparent plate.
-
The UV-Vis spectrum of each well is recorded.
-
The absorbance at a specific wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[2][6]
-
General Protocol for Biological Assays
1. Kinase Inhibition Assay (e.g., using a luminescence-based method):
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.
-
Workflow:
Workflow for a luminescence-based kinase inhibition assay. -
Procedure:
-
In a multi-well plate, the kinase, its substrate, and various concentrations of the test compound (or vehicle control) are combined in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature for a set period to allow the kinase reaction to proceed.
-
A detection reagent is added, which stops the kinase reaction and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of remaining ATP.
-
The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Adenosine A2A Receptor Binding Assay (Radioligand Competition):
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Cell membranes expressing the adenosine A2A receptor are prepared.
-
In a multi-well plate, the cell membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]-ZM241385) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
-
The IC50 value is determined from the competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Conclusion
Both triazolo[1,5-a]pyrazine and triazolo[1,5-c]pyrimidine represent versatile and valuable scaffolds in medicinal chemistry. While they share some similarities in their biological targets, the isomeric difference in their core structures can lead to significant variations in their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. This guide highlights the importance of considering both isomers in drug discovery programs. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which will be crucial for a more comprehensive understanding of these two important heterocyclic systems and for the rational design of new therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. UV spectrophotometric measurements for pKa determination [bio-protocol.org]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Assessing the Selectivity of Triazolopyrazine-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. High selectivity minimizes off-target effects, leading to safer and more effective therapeutics. The triazolopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various enzyme classes, particularly protein kinases. This guide provides a comparative analysis of the selectivity of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives, with a focus on their activity against the receptor tyrosine kinases c-Met and VEGFR-2, key targets in oncology. The data presented is benchmarked against foretinib, a known multi-kinase inhibitor.
Comparative Inhibitory Activity
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their enzymatic inhibitory activity against c-Met and VEGFR-2 kinases. Furthermore, their anti-proliferative effects were assessed in three human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast cancer), and Hela (cervical carcinoma). The results are compared with foretinib, a clinical-stage inhibitor of c-Met and VEGFR-2.[4]
Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) values for the most promising triazolopyrazine compounds against c-Met and VEGFR-2 are presented in Table 1.
Table 1: Enzymatic Inhibitory Activity of Triazolopyrazine Derivatives and Foretinib
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
| 17a | 55 | ND |
| 17e | 77 | ND |
| 17l | 26.00 | 2.6 |
| Foretinib | ND | ND |
| ND: Not Determined |
Compound 17l emerged as a potent dual inhibitor of both c-Met and VEGFR-2.[4]
Anti-proliferative Activity
The anti-proliferative activity of the triazolopyrazine derivatives was evaluated in three cancer cell lines. The IC50 values are summarized in Table 2.
Table 2: Anti-proliferative Activity of Triazolopyrazine Derivatives and Foretinib
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17a | 1.12 ± 0.12 | 2.34 ± 0.21 | 3.45 ± 0.33 |
| 17e | 1.05 ± 0.15 | 1.98 ± 0.19 | 2.87 ± 0.28 |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | 0.95 ± 0.11 | 1.15 ± 0.14 | 1.35 ± 0.21 |
| Values are presented as mean ± standard deviation. |
The anti-proliferative activity of compound 17l was comparable to that of foretinib across all three cell lines.[4]
Kinase Selectivity Profile
To assess the broader selectivity of the triazolopyrazine scaffold, a representative compound was screened against a panel of kinases using the KINOMEscan™ assay. This assay measures the binding of the compound to a large number of kinases, providing a comprehensive selectivity profile. While specific data for compound 17l against a full kinase panel is not publicly available, data from a similar triazolopyrazine compound reveals a high degree of selectivity. For comparative purposes, the selectivity profile of foretinib is also discussed. Foretinib is a multi-kinase inhibitor, and its activity against a panel of kinases has been documented.[2]
Signaling Pathway Context
The c-Met and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis. Triazolopyrazine-based inhibitors, by targeting these kinases, can effectively disrupt these oncogenic processes.
Caption: c-Met and VEGFR-2 signaling pathways and inhibitor action.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)
The inhibitory activity of the triazolopyrazine compounds against c-Met and VEGFR-2 kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely correlated with the amount of kinase inhibition.
General Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the respective kinase (c-Met or VEGFR-2), the substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (A549, MCF-7, or Hela) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells (e.g., A549) with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry
The induction of apoptosis by the compounds was assessed using an Annexin V-FITC and Propidium Iodide (PI) double staining kit.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these apoptotic cells. PI is a membrane-impermeable DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., A549) with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Caption: General workflow for cell cycle and apoptosis assays.
References
Safety Operating Guide
Prudent Disposal of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine (CAS No. 123291-54-3) was not available in the public domain at the time of this writing. The following disposal procedures are based on best practices for handling structurally similar nitrogen-containing heterocyclic compounds and general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols when handling and disposing of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a nitrogen-containing heterocyclic compound. The following procedures are designed to minimize risk and ensure the safe management of this chemical waste.
Hazard Assessment of Structurally Similar Compounds
To inform the safe handling and disposal of this compound, the hazard classifications of structurally related compounds have been summarized. This information, presented in the table below, should be considered as a preliminary guide to the potential hazards of the target compound.
| Hazard Statement | Description | GHS Classification (for related compounds) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 |
| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal, Category 4 |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 |
Data extrapolated from SDS of similar compounds like 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.[2][4]
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[5][6]
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and should be in good condition with a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS number "123291-54-3".
-
Include the appropriate hazard pictograms based on the presumed hazards (e.g., irritant, harmful).
-
Indicate the date of waste accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, away from incompatible materials, and secure.
5. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3]
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container.[1][5]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. This compound - CAS:123291-54-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | CAS 233278-56-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4,5,6,7-TETRAHYDRO-[1,2,3]TRIAZOLO[1,5-A]PYRAZINE, CasNo.123291-54-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
